Product packaging for PARPYnD(Cat. No.:)

PARPYnD

Numéro de catalogue: B10825859
Poids moléculaire: 613.7 g/mol
Clé InChI: ZYWZRMXOMDKHKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PARPYnD is a potent, cell-permeable photoaffinity probe (AfBP) designed for the poly(ADP-ribose) polymerase (PARP) family of enzymes . It serves as a robust chemical tool for profiling target engagement of PARP1 and PARP2 in live cells, enabling the identification of novel off-target proteins for clinical PARP inhibitors like olaparib . This probe is based on the triple PARP1/2/6 inhibitor AZ9482 and retains a comparable biological activity, effectively inducing a multipolar spindle (MPS) phenotype in breast cancer cells . Its mechanism of action involves competing with NAD+ at the enzyme's catalytic domain. Upon irradiation with 365 nm UV light, the diazirine group enables covalent crosslinking to its protein targets, while the alkyne handle allows for subsequent detection and enrichment via click chemistry with azide-functionalized tags like biotin or fluorophores . While this compound can enrich recombinant PARP6 in lysates and inhibit it in cell-free assays (IC50 = 230 nM), it intriguingly does not label endogenous PARP6 in intact cells, highlighting a key biomolecular disparity . This compound is supplied with a purity of ≥95% and is soluble in DMSO. It is intended for Research Use Only and is not approved for human or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H31N9O3 B10825859 PARPYnD

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C34H31N9O3

Poids moléculaire

613.7 g/mol

Nom IUPAC

3-(3-but-3-ynyldiazirin-3-yl)-N-[5-cyano-6-[4-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-3-pyridinyl]propanamide

InChI

InChI=1S/C34H31N9O3/c1-2-3-12-34(40-41-34)13-11-30(44)37-26-20-25(21-35)31(36-22-26)42-14-16-43(17-15-42)33(46)24-8-6-7-23(18-24)19-29-27-9-4-5-10-28(27)32(45)39-38-29/h1,4-10,18,20,22H,3,11-17,19H2,(H,37,44)(H,39,45)

Clé InChI

ZYWZRMXOMDKHKX-UHFFFAOYSA-N

SMILES canonique

C#CCCC1(N=N1)CCC(=O)NC2=CC(=C(N=C2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)C#N

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of PARPYnD: A Technical Guide to PARP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Poly (ADP-ribose) Polymerase (PARP) inhibitors, with a focus on the conceptual therapeutic agent PARPYnD. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA repair pathway research.

Introduction to PARP and its Role in DNA Repair

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular response to DNA damage.[1][2] The most abundant and well-studied member, PARP1, acts as a DNA damage sensor.[2] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins.[2][3] This PARylation process serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate the repair of the SSB through the Base Excision Repair (BER) pathway.[2][4]

Mechanism of Action of this compound

This compound, as a representative PARP inhibitor, exerts its cytotoxic effects primarily through two interconnected mechanisms: catalytic inhibition and PARP trapping.

Catalytic Inhibition

PARP inhibitors, including the conceptual this compound, are structural analogs of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes.[4] By competitively binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR chains.[4] This blockade of PARylation inhibits the recruitment of the necessary DNA repair machinery to the site of single-strand breaks.[3][4] Consequently, unrepaired SSBs can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[1]

PARP Trapping

A crucial aspect of the mechanism of action for many potent PARP inhibitors is "PARP trapping." This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, effectively trapping the enzyme on the DNA at the site of the break.[3][5] The trapped PARP-DNA complex is itself a bulky lesion that obstructs DNA replication and transcription, leading to the formation of DSBs.[5] The potency of PARP trapping has been shown to correlate with the cytotoxicity of the inhibitor.

Synthetic Lethality

The principle of synthetic lethality is central to the therapeutic application of PARP inhibitors like this compound.[1] In cancer cells with pre-existing defects in the Homologous Recombination (HR) pathway for DSB repair, such as those with mutations in the BRCA1 or BRCA2 genes, the accumulation of DSBs caused by PARP inhibition is particularly lethal.[1] Normal cells, with functional HR pathways, can tolerate the DSBs generated by PARP inhibitors and are therefore less sensitive to their effects.[1]

Signaling Pathways

The mechanism of this compound is intricately linked with several key DNA repair and cell fate signaling pathways.

DNA_Repair_Overview Overview of PARP Inhibition and DNA Repair Pathways cluster_SSB Single-Strand Break (SSB) Repair cluster_Inhibition This compound Action cluster_DSB Double-Strand Break (DSB) Formation & Repair cluster_Cell_Fate Cell Fate SSB DNA Single-Strand Break PARP1 PARP1 SSB->PARP1 recruits PAR PAR Synthesis (PARylation) PARP1->PAR catalyzes PARP_trapping PARP Trapping BER Base Excision Repair (BER) PAR->BER recruits machinery for DSB DNA Double-Strand Break PAR->DSB unrepaired SSBs lead to BER->SSB repairs This compound This compound This compound->PARP1 traps on DNA This compound->PAR inhibits PARP_trapping->DSB leads to HR Homologous Recombination (HR) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Cell_Survival Cell Survival HR->Cell_Survival promotes Apoptosis Apoptosis HR->Apoptosis lack of, leads to NHEJ->Cell_Survival can promote (error-prone) BRCA_mut BRCA1/2 Mutant Cells BRCA_mut->HR deficient in BER_Pathway Base Excision Repair (BER) Pathway DNA_damage Damaged Base Glycosylase DNA Glycosylase DNA_damage->Glycosylase recognized by AP_site AP Site Glycosylase->AP_site creates APE1 APE1 AP_site->APE1 incised by SSB Single-Strand Break APE1->SSB PARP1 PARP1 SSB->PARP1 recruits PARylation PARylation PARP1->PARylation XRCC1 XRCC1 PARylation->XRCC1 recruits PolB DNA Polymerase β XRCC1->PolB Lig3 DNA Ligase III XRCC1->Lig3 PolB->SSB fills gap Repaired_DNA Repaired DNA Lig3->Repaired_DNA seals nick This compound This compound This compound->PARylation inhibits DSB_Repair_Pathways Double-Strand Break (DSB) Repair Pathways cluster_HR Homologous Recombination (HR) cluster_NHEJ Non-Homologous End Joining (NHEJ) DSB Double-Strand Break MRN_HR MRN Complex DSB->MRN_HR Ku70_80 Ku70/80 DSB->Ku70_80 BRCA1 BRCA1 MRN_HR->BRCA1 BRCA2 BRCA2/PALB2 BRCA1->BRCA2 RAD51 RAD51 BRCA2->RAD51 Strand_Invasion Strand Invasion RAD51->Strand_Invasion Error_Free_Repair Error-Free Repair Strand_Invasion->Error_Free_Repair DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Artemis Artemis DNA_PKcs->Artemis Lig4_XRCC4 Ligase IV/XRCC4 Artemis->Lig4_XRCC4 Error_Prone_Repair Error-Prone Repair Lig4_XRCC4->Error_Prone_Repair PARP_Activity_Assay PARP Enzyme Activity Assay Workflow Start Start Coat_plate Coat 96-well plate with Histone H4 Start->Coat_plate Add_reagents Add PARP1 enzyme, NAD+, and this compound Coat_plate->Add_reagents Incubate_reaction Incubate for PARylation Add_reagents->Incubate_reaction Wash1 Wash wells Incubate_reaction->Wash1 Add_primary_Ab Add anti-PAR primary antibody Wash1->Add_primary_Ab Incubate_Ab1 Incubate Add_primary_Ab->Incubate_Ab1 Wash2 Wash wells Incubate_Ab1->Wash2 Add_secondary_Ab Add HRP-conjugated secondary antibody Wash2->Add_secondary_Ab Incubate_Ab2 Incubate Add_secondary_Ab->Incubate_Ab2 Wash3 Wash wells Incubate_Ab2->Wash3 Add_substrate Add HRP substrate Wash3->Add_substrate Read_signal Read colorimetric signal Add_substrate->Read_signal End End Read_signal->End MTT_Assay MTT Cell Viability Assay Workflow Start Start Seed_cells Seed cells in 96-well plate Start->Seed_cells Treat_cells Treat with this compound Seed_cells->Treat_cells Incubate_treatment Incubate for 72h Treat_cells->Incubate_treatment Add_MTT Add MTT reagent Incubate_treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Add_solubilizer Add solubilizing agent Incubate_MTT->Add_solubilizer Read_absorbance Read absorbance at 570nm Add_solubilizer->Read_absorbance End End Read_absorbance->End PARP_Trapping_Assay PARP Trapping Assay (Fluorescence Polarization) Workflow Start Start Prepare_mix Prepare reaction mix: Fluorescent DNA, PARP1, this compound Start->Prepare_mix Incubate_binding Incubate for PARP-DNA binding Prepare_mix->Incubate_binding Add_NAD Add NAD+ to initiate PARylation Incubate_binding->Add_NAD Measure_FP Measure Fluorescence Polarization Add_NAD->Measure_FP End End Measure_FP->End

References

PARPYnD: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PARPYnD is a novel, cell-active photoaffinity probe designed for the study of poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] Its development has provided a powerful tool for profiling the engagement of PARP inhibitors within a cellular context, enabling the identification of both on-target and novel off-target interactions. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and experimental applications of this compound, offering researchers the necessary information to leverage this probe in their own studies.

Discovery and Design Rationale

The discovery of this compound was born out of the need for chemical tools to profile the engagement of PARP inhibitors in live cells. The design strategy was centered on modifying a known potent triple PARP1/2/6 inhibitor, AZ9482, which is known to induce multipolar spindle (MPS) formation in breast cancer cells. The core concept was to create a photoaffinity-based probe (AfBP) that retains the biological activity and binding profile of the parent compound while incorporating a photoreactive group for covalent crosslinking to target proteins upon UV irradiation, and a handle for subsequent enrichment and identification.

The structure of this compound was rationally designed based on the co-crystal structure of a related inhibitor with PARP1. Key considerations included:

  • Retention of Core Binding Elements: The phthalazinone core, crucial for interaction with the nicotinamide binding pocket of PARP enzymes, was maintained.

  • Introduction of a Photoreactive Moiety: A diazirine group was chosen as the photoreactive element due to its small size and efficient photo-crosslinking upon UV activation.

  • Inclusion of an Enrichment Handle: An alkyne group was incorporated to serve as a bioorthogonal handle for "click" chemistry, allowing for the attachment of a reporter tag (e.g., biotin) for affinity purification of crosslinked proteins.

The final structure of this compound is 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-[5-cyano-6-(4-{3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazin-1-yl)pyridin-3-yl]propanamide.

Synthesis Pathway

The synthesis of this compound is a multi-step process. The detailed synthetic route is outlined below.

PARPYnD_Synthesis A Starting Material A C Intermediate 1 A->C Step 1 B Starting Material B B->C Step 2 D Intermediate 2 C->D Step 3 E Intermediate 3 D->E Step 4 F This compound E->F Step 5 Photoaffinity_Labeling_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_crosslinking Crosslinking & Lysis cluster_enrichment Enrichment & Digestion cluster_analysis Analysis A Plate cells and allow to adhere B Pre-incubate with competitor compound or DMSO A->B C Add this compound B->C D Irradiate with UV light (365 nm) C->D E Lyse cells D->E F Click chemistry with biotin-azide E->F G Streptavidin pulldown F->G H On-bead protein digestion G->H I LC-MS/MS analysis H->I J Data analysis to identify competed proteins I->J PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_activation PARP Activation cluster_repair DNA Repair cluster_inhibition Inhibition cluster_consequence Consequence of Inhibition A Single-Strand Break (SSB) B PARP1/2 Recruitment A->B C PARylation B->C F Stalled Replication Fork B->F D Base Excision Repair (BER) C->D E PARP Inhibitor (e.g., this compound) E->B Inhibits G Double-Strand Break (DSB) F->G H Cell Death (in HR-deficient cells) G->H

References

An In-Depth Technical Guide to the In Vitro Effects of PARP Inhibition on Cell Lines, Featuring PARPYnD as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Poly (ADP-ribose) polymerase (PARP) inhibitors on various cell lines. While direct data on the cellular effects of PARPYnD are limited due to its specific function, this document contextualizes its role as a potent photoaffinity probe for studying PARP enzymes. The guide will delve into the mechanism of action of PARP inhibitors, present quantitative data from studies on established PARP inhibitors, detail relevant experimental protocols, and provide visualizations of key pathways and workflows.

Introduction to PARP and PARP Inhibitors

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP1, in particular, is a key sensor of single-strand DNA breaks (SSBs). Upon detecting a break, PARP1 synthesizes long chains of poly (ADP-ribose) (PAR) on itself and other proteins, which recruits the machinery needed for DNA repair.[2][3]

PARP inhibitors (PARPis) are a class of targeted cancer therapies that block the enzymatic activity of PARP.[1][3] Their primary mechanism of action in cancer therapy is through a concept known as synthetic lethality .[1][3][4] In cancer cells that have mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand DNA breaks (DSBs) is already compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degrade into more lethal DSBs during DNA replication.[1][2] The combination of a deficient HR pathway and an inhibited PARP pathway leads to genomic instability and ultimately, cell death.[1][3][4]

This compound: A Photoaffinity Probe for PARP

This compound is a potent photoaffinity probe for PARP enzymes, with IC50 values of 38 nM for PARP1, 6 nM for PARP2, and 230 nM for PARP6.[5][6] Unlike therapeutic PARP inhibitors, this compound is designed as a chemical biology tool.[7][8]

What is a Photoaffinity Probe?

Photoaffinity probes, or photoaffinity labels (PALs), are specialized molecules used to identify and study interactions between small molecules and their protein targets.[9][10][11] They contain a photoreactive group (in the case of this compound, a diazirine) that, upon exposure to UV light, forms a highly reactive species.[11][12] This allows the probe to form a covalent bond with nearby amino acid residues on its target protein, effectively "trapping" the interaction for later analysis, such as through mass spectrometry.[11]

This compound can be used to:

  • Fluorescently label PARP1 and PARP2 within cells.[6]

  • Profile the on- and off-target interactions of other PARP inhibitors.[7]

  • Investigate the cellular mechanisms of PARP-related processes.

Quantitative Data: In Vitro Effects of PARP Inhibitors on Cell Lines

The following tables summarize the in vitro efficacy of several well-established PARP inhibitors across a range of cancer cell lines. This data is representative of the kind of quantitative analysis performed to evaluate these compounds.

Table 1: IC50 Values of Olaparib in Various Cancer Cell Lines

Cell LineCancer TypeBRCA StatusOlaparib IC50 (µM)
Ewing Sarcoma LinesEwing SarcomaNot Specified≤ 1.5
Medulloblastoma LinesMedulloblastomaNot Specified≤ 2.4
LNCaPProstate CancerPTEN-deficientNot Specified
PC-3Prostate CancerPTEN-deficientNot Specified
FKO1Prostate CancerPTEN-deficientNot Specified
MCF-7Breast CancerBRCA wild-typeNot Specified
MDA-MB-231Breast CancerBRCA wild-typeNot Specified
MDA-MB-468Breast CancerBRCA wild-typeNot Specified

Data sourced from studies on pediatric solid tumors and breast cancer cell lines.[13][14]

Table 2: IC50 Values of Rucaparib in Ovarian Cancer Cell Lines

Cell LineHistologic SubtypeBRCA1/2 StatusRucaparib IC50 (µM)
COLO704Not SpecifiedNot Specified2.5
UWB1.289Not SpecifiedBRCA1 mutant0.375
UWB1.289+BRCA1Not SpecifiedBRCA1 wild-type5.430

Rucaparib demonstrates significantly higher potency in BRCA1-mutant cells compared to their wild-type counterparts, highlighting the principle of synthetic lethality. IC50 values varied significantly across a panel of 39 ovarian cancer cell lines, with some exceeding 15 µM.[15][16][17]

Table 3: IC50 Values of Talazoparib in BRCA-Deficient Cell Lines

Cell LineCancer TypeBRCA StatusTalazoparib IC50 (µM)
MX-1Breast CancerBRCA1-deficient0.015
Capan-1Pancreatic CancerBRCA2-deficient0.003
BT-20Breast CancerBRCA wild-type91.6
MDA-MB-468Breast CancerBRCA wild-type1000

Talazoparib is noted for its high potency in trapping PARP on DNA, leading to cytotoxicity in BRCA-deficient models.[18][19] The significant difference in IC50 values between BRCA-deficient and wild-type cell lines is evident.[18][20]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway of PARP inhibition and a typical experimental workflow for assessing the in vitro effects of a PARP inhibitor.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP senses BER Base Excision Repair (BER) PARP->BER recruits DNA_Repair DNA Repaired BER->DNA_Repair DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C Replication DNA Replication PARP_C->Replication unrepaired SSB PARPi PARP Inhibitor PARPi->PARP_C inhibits DSB Double-Strand Break (DSB) Replication->DSB leads to HR_deficient Homologous Recombination Deficient (e.g., BRCA-) DSB->HR_deficient cannot be repaired by Apoptosis Apoptosis / Cell Death HR_deficient->Apoptosis results in

Figure 1: PARP Inhibition Signaling Pathway

Experimental_Workflow cluster_assays In Vitro Assays start Select Cancer Cell Lines (e.g., BRCA-mutant vs. BRCA-wildtype) culture Cell Culture and Seeding start->culture treatment Treat with PARP Inhibitor (e.g., Olaparib, Rucaparib) at various concentrations culture->treatment viability Cell Viability Assay (e.g., MTT, AlamarBlue) treatment->viability apoptosis Apoptosis Assay (Western Blot for Cleaved PARP/Caspase-3) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) treatment->cell_cycle data_analysis Data Analysis (Calculate IC50, Quantify Apoptosis, Analyze Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Inhibitor Efficacy and Mechanism data_analysis->conclusion

Figure 2: Experimental Workflow for In Vitro PARP Inhibitor Testing

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the in vitro effects of PARP inhibitors.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of the PARP inhibitor in culture medium. Remove the old medium from the wells and add the medium containing the inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).

  • AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the well volume) to each well.[21]

  • Incubation: Incubate for an additional 4-6 hours, protected from light. Metabolically active cells will convert the resazurin in the reagent to the fluorescent resorufin.

  • Measurement: Measure the fluorescence using a microplate reader (e.g., excitation at 544 nm, emission at 590 nm).[21]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

This protocol detects the cleavage of PARP, a hallmark of apoptosis.

  • Cell Treatment and Lysis: Culture cells to ~80% confluency in 6-well plates. Treat with the PARP inhibitor at a desired concentration (e.g., IC50 value) for a set time (e.g., 24-48 hours).

  • Protein Extraction: Wash cells with ice-cold PBS, then lyse them using RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP-1 (recognizing the 89 kDa fragment) overnight at 4°C.[22][23][24] A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The presence of the 89 kDa fragment indicates PARP cleavage and apoptosis.[25][26]

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PARP inhibitors can cause cell cycle arrest, typically in the G2/M phase.[14][27]

  • Cell Treatment: Seed cells in 6-well plates and treat with the PARP inhibitor for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C overnight.[28]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[28][29]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[28][30]

Conclusion

PARP inhibitors represent a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination. Understanding their in vitro effects through rigorous quantitative assays is fundamental to their development and clinical application. While this compound is not a therapeutic agent itself, it serves as a powerful tool for researchers, enabling precise investigation of PARP engagement and the identification of on- and off-target effects of novel inhibitors. The protocols and data presented in this guide provide a foundational framework for professionals in the field to design, execute, and interpret experiments aimed at elucidating the complex cellular responses to PARP inhibition.

References

In Vivo Studies of PARP Inhibitors: A Technical Overview in the Absence of Specific Data for PARPYnD

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for in vivo studies, mechanism of action, preclinical data, and clinical trials related to a specific PARP inhibitor denoted as "PARPYnD" did not yield any publicly available information. This suggests that "this compound" may be a hypothetical compound, an internal designation not yet in the public domain, or a very recent discovery with no published data.

Therefore, this guide will provide a general framework for in vivo studies of PARP (Poly (ADP-ribose) polymerase) inhibitors in animal models, based on established research in the field. The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this class of therapeutic agents. It is crucial to note that the data, protocols, and pathways described are representative of PARP inhibitors as a class and are not specific to "this compound".

The Role of PARP in DNA Repair and Cancer Therapy

PARP enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). When an SSB occurs, PARP binds to the damaged site and synthesizes a poly (ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins. Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs).

In cancer cells with deficiencies in homologous recombination (HR) repair, a major pathway for error-free DSB repair, the accumulation of DSBs following PARP inhibition leads to synthetic lethality and cell death. This is the primary mechanism of action for PARP inhibitors in tumors with mutations in genes like BRCA1 and BRCA2.[1]

Preclinical In Vivo Evaluation of PARP Inhibitors

Animal models are indispensable for evaluating the efficacy and safety of novel PARP inhibitors before they can be tested in humans.[2] The most common approach involves the use of xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice.[2][3]

Common Animal Models in PARP Inhibitor Research
Animal ModelDescriptionCommon Applications
Cell Line-Derived Xenografts (CDX) Human cancer cell lines with known genetic backgrounds (e.g., BRCA1/2 mutations) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude, SCID).[2]Initial efficacy screening, dose-response studies, and investigation of mechanism of action.
Patient-Derived Xenografts (PDX) Tumor fragments from a patient's cancer are directly implanted into immunodeficient mice. These models are believed to better recapitulate the heterogeneity and microenvironment of human tumors.[3]Efficacy testing in a more clinically relevant setting, biomarker discovery, and evaluation of drug resistance mechanisms.[3]
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop tumors that mimic human cancers, often with specific mutations in DNA repair pathways.Studying the effects of PARP inhibitors in the context of an intact immune system and spontaneous tumor development.
Syngeneic Models Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background.Evaluation of the interplay between PARP inhibitors and the immune system.

Experimental Protocols for In Vivo Studies

Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. The following outlines a general workflow for an in vivo efficacy study of a PARP inhibitor in a xenograft model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Vehicle_Control Vehicle Control Randomization->Vehicle_Control Group 1 PARPi_Treatment PARP Inhibitor Treatment Randomization->PARPi_Treatment Group 2 Positive_Control Positive Control (e.g., Standard-of-Care) Randomization->Positive_Control Group 3 Tumor_Volume_Measurement Tumor Volume Measurement Vehicle_Control->Tumor_Volume_Measurement Body_Weight_Monitoring Body Weight Monitoring Vehicle_Control->Body_Weight_Monitoring Survival_Analysis Survival Analysis Vehicle_Control->Survival_Analysis PARPi_Treatment->Tumor_Volume_Measurement PARPi_Treatment->Body_Weight_Monitoring PARPi_Treatment->Survival_Analysis PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis PARPi_Treatment->PK_PD_Analysis Positive_Control->Tumor_Volume_Measurement Positive_Control->Body_Weight_Monitoring Positive_Control->Survival_Analysis Histopathology Histopathology Survival_Analysis->Histopathology At study termination PARPi_Mechanism cluster_dna_damage DNA Damage & Repair cluster_cellular_response Cellular Response cluster_hr_status SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) HR_proficient HR Proficient DSB->HR_proficient In HR_deficient HR Deficient (e.g., BRCA mutant) DSB->HR_deficient In BER Base Excision Repair (BER) BER->SSB repairs HR Homologous Recombination (HR) PARP->BER activates Replication_Fork_Collapse Replication Fork Collapse PARP->Replication_Fork_Collapse Unrepaired SSBs lead to PARPi PARP Inhibitor PARPi->PARP inhibits Replication_Fork_Collapse->DSB Apoptosis Apoptosis / Cell Death HR_proficient->DSB repairs HR_deficient->Apoptosis Unrepaired DSBs lead to

References

An In-Depth Pharmacological Guide to PARPYnD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of PARPYnD, a potent photoaffinity probe for poly(ADP-ribose) polymerase (PARP) enzymes. The information is collated to serve as a foundational resource for professionals engaged in oncology research and drug development.

Core Pharmacology and Mechanism of Action

This compound is a potent inhibitor of several Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical components of the DNA damage response (DDR) system.[1] PARP inhibitors have emerged as a promising class of anticancer agents, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][3] This therapeutic strategy is based on the concept of synthetic lethality, where the simultaneous loss of two key DNA repair pathways results in cell death, while a deficiency in only one is not lethal.[3]

The primary mechanism of action for PARP inhibitors involves two key processes:

  • Catalytic Inhibition: PARP inhibitors block the catalytic activity of PARP enzymes, primarily PARP1 and PARP2.[3] These enzymes are responsible for detecting DNA single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway. Inhibition of this process leads to an accumulation of unrepaired SSBs.

  • PARP Trapping: In addition to catalytic inhibition, these agents trap the PARP enzyme on the DNA at the site of the break.[3] When the DNA replication machinery encounters these trapped PARP-DNA complexes, it leads to the formation of more cytotoxic DNA double-strand breaks (DSBs).[3]

In cancer cells with a compromised homologous recombination (HR) pathway (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[2] this compound functions as a photoaffinity probe, which allows it to covalently bind to its target enzymes upon photoactivation, making it a valuable tool for identifying and profiling target engagement within cells.[1]

Quantitative Data: In Vitro Potency

This compound demonstrates potent and selective inhibition of PARP enzymes. The following table summarizes its half-maximal inhibitory concentrations (IC50) against key PARP family members.

Target EnzymeIC50 (nM)
PARP26
PARP138
PARP6230
Data sourced from Xcess Biosciences.[1]

Signaling Pathway and Experimental Workflow

The interaction of this compound with the DNA damage response pathway can be visualized as a multi-step process. The following diagrams illustrate the mechanism of synthetic lethality and a typical experimental workflow for utilizing a photoaffinity probe like this compound.

Synthetic_Lethality_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with HR Deficiency (e.g., BRCA mut) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzymes DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival_1 Cell Survival BER->Cell_Survival_1 leads to HR Homologous Recombination (HR) DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_2 PARP Enzymes DNA_SSB_2->PARP_2 This compound This compound (PARP Inhibitor) Trapped_PARP Trapped PARP-DNA Complex This compound->Trapped_PARP causes PARP_2->this compound inhibited by Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to HR_2 Homologous Recombination (HR) (Defective) DSB->HR_2 cannot be repaired by Cell_Death Cell Death (Synthetic Lethality) HR_2->Cell_Death results in

Caption: Mechanism of synthetic lethality induced by PARP inhibitors like this compound.

Photoaffinity_Labeling_Workflow cluster_workflow Experimental Workflow for Target Identification start Incubate cells or lysate with this compound probe uv Expose to UV light (Photoactivation) start->uv 1 lysis Cell Lysis and Protein Extraction uv->lysis 2 click_chem Attach Reporter Tag (e.g., Biotin, Fluorophore) via Click Chemistry lysis->click_chem 3 enrich Enrichment of Labeled Proteins (e.g., Streptavidin beads) click_chem->enrich 4 analysis Analysis via SDS-PAGE or Mass Spec enrich->analysis 5 result Identification of Covalently Bound Targets analysis->result 6

Caption: Workflow for using this compound as a photoaffinity probe for target engagement.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. The methodologies below are based on the standard procedures used in the study that designed and profiled this compound.

In-Cell Target Profiling using Photoaffinity Labeling

  • Objective: To identify the protein targets that this compound covalently binds to within a cellular context.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured to approximately 80% confluency in appropriate media.

    • Probe Incubation: Cells are treated with this compound (typically at a concentration of 1-10 µM) and incubated for a specified period (e.g., 1-4 hours) to allow for cellular uptake and target binding.

    • Photoactivation: The culture plates are placed on ice and irradiated with UV light (e.g., 365 nm) for a short duration (e.g., 10-15 minutes) to induce the diazirine moiety on this compound to form a reactive carbene, which then covalently crosslinks to nearby protein residues.

    • Cell Lysis: Following irradiation, cells are washed with cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The lysate is then clarified by centrifugation.

    • Click Chemistry: The alkyne handle on the crosslinked this compound is used for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. An azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide) is added to the lysate along with a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA). The reaction is allowed to proceed for 1-2 hours at room temperature.

    • Enrichment and Detection:

      • For biotin-tagged proteins: The lysate is incubated with streptavidin-coated agarose beads to enrich the biotinylated proteins. After washing, the bound proteins are eluted and analyzed by SDS-PAGE followed by Western blotting with antibodies against specific PARP enzymes or by mass spectrometry for unbiased target identification.

      • For fluorescently-tagged proteins: The lysate is directly analyzed by in-gel fluorescence scanning after SDS-PAGE.

Reference: This protocol is a generalized representation based on the methodologies described in the publication by Howard RT, et al. (2020) in ACS Chemical Biology.[1]

References

The Therapeutic Potential of PARP Inhibition in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have revolutionized cancer therapy, are now emerging as a promising therapeutic avenue for a range of neurodegenerative diseases (PARPYnD). Extensive preclinical evidence highlights the pivotal role of PARP-1, a key DNA damage sensor and signaling molecule, in the pathobiology of Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS). Overactivation of PARP-1 in response to neuronal damage triggers a cascade of detrimental events, including energy failure, neuroinflammation, and programmed cell death. This technical guide provides an in-depth analysis of the therapeutic potential of PARP inhibitors in neurodegeneration, summarizing key preclinical findings, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

The Role of PARP-1 in Neurodegeneration

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair and genomic stability.[1] In the context of neurodegenerative diseases, the accumulation of misfolded proteins such as amyloid-beta (Aβ) and tau in AD, alpha-synuclein (α-syn) in PD, and mutant huntingtin (mHtt) in HD, as well as other cellular stressors, leads to significant DNA damage and the overactivation of PARP-1.[2][3]

This hyperactivation initiates a cascade of downstream events that contribute to neuronal demise:

  • Parthanatos: A form of programmed cell death distinct from apoptosis, driven by the accumulation of poly(ADP-ribose) (PAR) polymers, the product of PARP-1 activity. PAR polymers translocate to the mitochondria, leading to the release of Apoptosis-Inducing Factor (AIF), which then moves to the nucleus to induce large-scale DNA fragmentation and cell death.[4][5]

  • Neuroinflammation: PARP-1 acts as a transcriptional co-activator for pro-inflammatory genes, notably through the NF-κB signaling pathway.[6] In microglia, the brain's resident immune cells, PARP-1 activation enhances the expression of inflammatory cytokines like TNF-α and IL-1β, creating a neurotoxic environment.[2][6]

  • Energy Crisis: The synthesis of PAR polymers by PARP-1 consumes large quantities of NAD+, a critical coenzyme for cellular metabolism. Depletion of NAD+ impairs mitochondrial function and ATP production, leading to an energy crisis within the neuron.

  • Protein Aggregation: Emerging evidence suggests a direct link between PARP-1 activity and the aggregation of key pathological proteins. PAR can directly interact with and modify the aggregation kinetics of proteins like α-synuclein and TDP-43, a protein implicated in ALS.[7][8]

Preclinical Evidence for PARP Inhibitors in Neurodegenerative Disease Models

A growing body of preclinical research demonstrates the neuroprotective effects of various PARP inhibitors in cellular and animal models of neurodegeneration. These studies provide a strong rationale for their clinical investigation.

Alzheimer's Disease (AD)

In models of AD, PARP inhibitors have been shown to mitigate key pathological features. For instance, in Drosophila models of AD, treatment with the PARP inhibitors olaparib and MC2050 led to a significant extension of lifespan and improved motor function.[9] Furthermore, these inhibitors were associated with a notable decrease in Aβ42 aggregates.[9]

PARP Inhibitor Animal Model Key Quantitative Findings Reference
OlaparibDrosophila model of ADSignificantly extended lifespan and improved climbing ability.[9]
MC2050Drosophila model of ADSignificantly extended lifespan and improved climbing ability; significant decrease in Aβ42 aggregates.[9]
Parkinson's Disease (PD)

In vitro models of PD have demonstrated that PARP inhibitors can protect dopaminergic neurons from cell death induced by toxins like MPP+ and α-synuclein fibrils.[10] Treatment with PARP inhibitors such as rucaparib and veliparib has been shown to reduce α-synuclein aggregation and neurotoxicity in primary neuron cultures.[3] A study in mice demonstrated the potential of repurposed PARP-1 inhibitors to reverse neuronal cell death induced by aggregated α-synuclein.[4]

PARP Inhibitor Model System Key Quantitative Findings Reference
Rucaparib, VeliparibPrimary neuron cultures with α-synuclein fibrilsReduced α-synuclein aggregation, spreading, and neurotoxicity.[3]
Panel of PARP-1 inhibitorsIn vitro MPP+ and α-synuclein modelsCompound-dependent ameliorating effects on cytotoxicity.[10]
Huntington's Disease (HD)

In the R6/2 mouse model of HD, the PARP-1 inhibitor INO-1001 demonstrated significant neuroprotective effects.[11] Treated mice exhibited a longer lifespan and less severe neurological dysfunction compared to vehicle-treated controls.[11] Histological analysis confirmed a reduction in striatal atrophy and neuronal intranuclear inclusions.[11] Specifically, the density of striatal neurons in R6/2 mice treated with INO-1001 was significantly greater than in untreated R6/2 mice (P<0.001).[5] Treatment with INO-1001 also led to a statistically significant increase in the levels of pCREB (P<0.0001) and BDNF (P<0.0001) in the striatum of R6/2 mice compared to vehicle-treated animals, suggesting a restoration of crucial neuroprotective pathways.[12]

PARP Inhibitor Animal Model Key Quantitative Findings Reference
INO-1001R6/2 mouse modelIncreased lifespan; improved neurological function; significantly greater density of striatal neurons (P<0.001); significantly increased striatal pCREB (P<0.0001) and BDNF (P<0.0001) levels.[5][11][12]
Amyotrophic Lateral Sclerosis (ALS)

In cellular models of ALS, the PARP inhibitor veliparib was shown to effectively reduce the aggregation of TDP-43, a protein central to ALS pathology, and prevent neuronal death in primary rat spinal cord cultures.[13] Studies in C. elegans models of ALS have shown that both genetic and pharmacological inhibition of PARP-1 and PARP-2 reduces axonal degeneration and improves motor phenotypes.[14]

PARP Inhibitor Model System Key Quantitative Findings Reference
VeliparibIn vitro TDP-43 modelsReduced stress-induced accumulation of TDP-43 in the cytoplasm of mammalian cells and lessened nerve cell death in primary rat motor neuron cultures.[13]

Key Signaling Pathways

The therapeutic rationale for PARP inhibitors in neurodegeneration is rooted in their ability to modulate key signaling pathways that are dysregulated in these diseases.

Parthanatos: The PARP-1-Mediated Cell Death Pathway

Parthanatos is a distinct form of programmed cell death initiated by the hyperactivation of PARP-1. The following diagram illustrates the key steps in this pathway.

Parthanatos cluster_nucleus Nucleus DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 Activates PAR PAR Polymer PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate Mitochondrion Mitochondrion PAR->Mitochondrion Translocates AIF_mito AIF (Mitochondrial) PAR->AIF_mito AIF_cyto AIF (Cytosolic) AIF_mito->AIF_cyto Release AIF_nuc AIF (Nuclear) AIF_cyto->AIF_nuc Translocates DNA_Frag Large-Scale DNA Fragmentation AIF_nuc->DNA_Frag Induces Cell_Death Parthanatos DNA_Frag->Cell_Death

Parthanatos Signaling Pathway
PARP-1 and NF-κB Mediated Neuroinflammation

PARP-1 plays a crucial role in amplifying the neuroinflammatory response by acting as a co-activator for the transcription factor NF-κB in microglia. This leads to the production of neurotoxic inflammatory mediators.

PARP-1 and NF-κB Signaling in Microglia

Experimental Protocols

Reproducible and well-defined experimental protocols are essential for the preclinical evaluation of PARP inhibitors. Below are detailed methodologies for key experiments cited in this compound research.

Morris Water Maze for Cognitive Assessment in AD Mouse Models

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory, which are impaired in AD.

Protocol:

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) at 22-24°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one of the four quadrants. Visual cues are placed around the room.

  • Acquisition Phase (5-7 days):

    • Mice are given four trials per day.

    • For each trial, the mouse is gently placed into the water facing the pool wall at one of four starting positions.

    • The mouse is allowed to swim and find the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, it is allowed to remain there for 15-30 seconds.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to the platform and allowed to stay for 15-30 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial (24 hours after the last acquisition trial):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

TUNEL Assay for Apoptosis Detection in Brain Tissue

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Tissue Preparation: Brain tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 5-10 µm.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.

  • Permeabilization: Sections are incubated with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to retrieve antigenic sites.

  • Labeling:

    • Sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP (e.g., FITC-dUTP) in a humidified chamber at 37°C for 1-2 hours. TdT catalyzes the addition of labeled dUTP to the 3'-OH ends of fragmented DNA.

  • Counterstaining: Nuclei are counterstained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: Sections are mounted with an anti-fade mounting medium and visualized using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, while all nuclei will show blue fluorescence from DAPI.

Immunohistochemistry for α-Synuclein Aggregates in PD Mouse Brains

Immunohistochemistry allows for the visualization and quantification of α-synuclein aggregates in brain tissue.

Protocol:

  • Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are post-fixed, cryoprotected in sucrose, and sectioned on a cryostat or vibratome (30-40 µm).

  • Antigen Retrieval: Free-floating sections are treated with a solution to unmask the antigenic epitopes, often involving a brief incubation with proteinase K or formic acid.

  • Blocking: Sections are incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for α-synuclein (e.g., anti-α-synuclein, clone 42) or a phosphorylated form of α-synuclein (e.g., anti-pS129-α-synuclein).

  • Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1-2 hours at room temperature.

  • Counterstaining and Mounting: Nuclei can be counterstained with DAPI. Sections are then mounted on slides with an anti-fade mounting medium.

  • Imaging and Quantification: Images are captured using a confocal or fluorescence microscope. The area and intensity of α-synuclein-positive aggregates can be quantified using image analysis software.

Filter Trap Assay for Huntingtin Aggregates in HD Models

The filter trap assay is a biochemical method to quantify insoluble protein aggregates, such as mutant huntingtin.

Protocol:

  • Lysate Preparation: Cells or tissues are lysed in a buffer containing detergents (e.g., SDS) to solubilize monomeric and small oligomeric proteins.

  • Filtration: The lysate is filtered through a cellulose acetate membrane (with a specific pore size, e.g., 0.2 µm) using a dot-blot apparatus. Insoluble aggregates are trapped on the membrane, while soluble proteins pass through.

  • Washing: The membrane is washed with a buffer containing detergents to remove any non-specifically bound soluble proteins.

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that recognizes the huntingtin protein.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: The signal is developed using an enhanced chemiluminescence (ECL) substrate and detected on X-ray film or with a digital imager. The intensity of the dots corresponds to the amount of aggregated huntingtin.

Clinical Landscape and Future Directions

While the preclinical data are compelling, the clinical development of PARP inhibitors for neurodegenerative diseases is still in its nascent stages. A systematic search of clinical trial registries reveals a limited number of trials specifically investigating PARP inhibitors for these conditions.

  • Challenges: Key challenges for the clinical translation of PARP inhibitors in neurodegeneration include ensuring adequate blood-brain barrier penetration, determining optimal dosing for chronic treatment, and managing potential long-term side effects.

  • Opportunities: The repurposing of already FDA-approved PARP inhibitors offers a potential fast-track for clinical development. Furthermore, the development of novel, brain-penetrant PARP inhibitors with improved safety profiles is an active area of research.

As of late 2025, there are no large-scale, pivotal clinical trials of PARP inhibitors for AD, PD, HD, or ALS. However, the strong preclinical rationale continues to drive interest in this area. Future clinical studies will be crucial to validate the therapeutic potential of PARP inhibition in patients with these devastating diseases.

Conclusion

The overactivation of PARP-1 is a central node in the complex web of pathological processes that drive neurodegeneration. Preclinical studies across a range of models for Alzheimer's, Parkinson's, Huntington's, and ALS have consistently demonstrated the neuroprotective effects of PARP inhibitors. By mitigating cell death, reducing neuroinflammation, and potentially interfering with protein aggregation, PARP inhibitors represent a highly promising and mechanistically targeted therapeutic strategy. The successful translation of these findings into clinical practice will require carefully designed clinical trials that address the unique challenges of treating chronic neurodegenerative diseases. This technical guide provides a comprehensive foundation for researchers and drug developers to advance the exploration of PARP inhibitors as a novel treatment paradigm for this compound.

This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

An In-depth Technical Guide to PARPYnD: A Photoaffinity Probe for Poly(ADP-ribose) Polymerase (PARP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PARPYnD

This compound is a potent, cell-active photoaffinity probe designed for studying poly(ADP-ribose) polymerases (PARPs).[1] It serves as a valuable tool for identifying and characterizing PARP enzymes in complex biological systems.[1] Photoaffinity labeling is a powerful technique used to covalently bind a probe to its target protein upon activation by light, enabling the identification of drug targets and the study of protein-ligand interactions.

Chemical Properties:

PropertyValue
CAS Number 2561483-27-8
Molecular Formula C34H31N9O3
Molecular Weight 613.67 g/mol

Source: Xcess Biosciences[1]

This compound's structure incorporates a photoreactive diazirine group and a terminal alkyne handle, which allows for "click" chemistry conjugation to reporter tags like fluorophores or biotin for downstream analysis.[1]

Solubility and Stability Profile

Detailed quantitative data on the solubility of this compound in various solvents and its stability under different storage and experimental conditions are not publicly available. One supplier explicitly states "To be determined" for its solubility.[1]

General Recommendations (Based on common practices for similar compounds):

  • Storage: Store as a solid, dry, and protected from light at -20°C for long-term stability.[1]

  • Stock Solutions: For short-term storage, stock solutions can be kept at 0-4°C for up to one month.[1] It is advisable to prepare fresh solutions for sensitive experiments. The choice of solvent for stock solutions will need to be determined empirically, with DMSO being a common starting point for many organic small molecules.

Mechanism of Action and Role in PARP Signaling

This compound functions as an inhibitor of PARP enzymes. It has shown potent inhibitory activity with IC50 values of 6 nM for PARP2, 38 nM for PARP1, and 230 nM for PARP6.[1] PARP enzymes are crucial for various cellular processes, most notably DNA damage repair.[2][3]

In the context of DNA single-strand breaks, PARP1 detects the damage and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins. This PARylation process recruits other DNA repair factors to the site of damage.[3][4] PARP inhibitors, like this compound, block this process, leading to the accumulation of DNA damage and, in cells with deficient homologous recombination repair (like those with BRCA1/2 mutations), synthetic lethality.[2][3]

This compound's utility as a probe stems from its ability to covalently bind to PARP enzymes upon UV irradiation. This allows for the specific labeling and subsequent identification or quantification of PARP1 and PARP2 within cells.[1]

Experimental Protocols: A Generalized Workflow for Photoaffinity Labeling with this compound

While a specific, validated protocol for this compound is not publicly available, a general workflow for photoaffinity labeling experiments can be outlined.[5][6]

Objective: To identify the protein targets of this compound in a cellular context.

Materials:

  • This compound

  • Cell culture reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • UV irradiation source (e.g., 350-365 nm)

  • Reporter tag with an azide group (e.g., fluorescent dye-azide or biotin-azide)

  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and in-gel fluorescence scanner or Western blotting equipment

  • (Optional for proteomics) Streptavidin beads, mass spectrometer

Methodology:

  • Cell Treatment: Incubate cultured cells with varying concentrations of this compound for a specified duration to allow for target engagement. Include appropriate controls, such as vehicle-only treated cells.

  • UV Irradiation: Wash the cells with PBS to remove unbound probe. Irradiate the cells with UV light (e.g., 350-365 nm) to induce covalent cross-linking of this compound to its target proteins.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to solubilize the proteins.

  • Protein Quantification: Determine the protein concentration in the cell lysates.

  • Click Chemistry Reaction: To an equal amount of protein from each sample, add the azide-functionalized reporter tag and the click chemistry reaction cocktail. Allow the reaction to proceed to conjugate the reporter tag to the alkyne handle of this compound.

  • Analysis:

    • In-gel Fluorescence: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner.

    • Western Blotting: If a biotin tag was used, the labeled proteins can be detected by Western blotting with streptavidin-HRP.

    • Proteomic Identification: For target identification, the biotin-labeled proteins can be enriched using streptavidin beads, digested, and analyzed by mass spectrometry.

PARPYnD_Workflow A 1. Cell Incubation with this compound B 2. UV Irradiation (350-365 nm) Covalent Cross-linking A->B C 3. Cell Lysis B->C D 4. Click Chemistry (Azide-Reporter Tag) C->D E 5. Downstream Analysis D->E F In-gel Fluorescence E->F G Western Blot (Biotin Tag) E->G H Mass Spectrometry (Proteomics) E->H

Caption: Generalized workflow for photoaffinity labeling using this compound.

Visualization of PARP1 Signaling and Inhibition

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and how PARP inhibitors like this compound intervene.

PARP1_Signaling cluster_0 Cellular Process A DNA Single-Strand Break B PARP1 Recruitment and Activation A->B C PAR Synthesis (PARylation) B->C G Inhibition of PAR Synthesis D Recruitment of DNA Repair Proteins C->D F This compound (PARP Inhibitor) E DNA Repair D->E F->G Blocks H Accumulation of DNA Damage G->H

Caption: Role of PARP1 in DNA repair and its inhibition by this compound.

References

Early-Stage Research Findings on PARP and PPAR Signaling Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "PARPYnD" did not yield specific results, suggesting a possible typographical error or a novel, yet-to-be-published designation. However, extensive research on related and potentially intended topics such as Protease-Activated Receptors (PARs) and Peroxisome Proliferator-Activated Receptors (PPARs) reveals a wealth of early-stage findings relevant to drug development professionals. This technical guide synthesizes the current understanding of these two distinct signaling pathways, presenting key experimental data, methodologies, and visual representations of their mechanisms of action.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation.[1][2][3] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[2]

Mechanism of Action

PPARs are activated by binding to specific ligands, which include natural fatty acids and their derivatives, as well as synthetic drugs.[1][2] Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator-activated receptor response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2]

The signaling pathways related to PPARγ activation are multifaceted. They can be triggered by direct ligand binding or through the regulation of PPARγ phosphorylation status, which involves the modulation of MARK and PI3K activity.[2] Once activated, the PPARγ/RXR heterodimer can influence a wide range of cellular processes, including lipid metabolism, cell proliferation, differentiation, and apoptosis.[2] Furthermore, PPARγ can exert anti-inflammatory effects by competitively inhibiting other signaling pathways like NF-κB, activator protein-1 (AP-1), and JAK-STAT.[2]

Preclinical and Clinical Findings

Intensive preclinical studies have established the role of PPARs in energy metabolism and inflammation.[1] Pharmacological modulation of PPAR activity has been shown to normalize lipid and glucose metabolism.[1] Moreover, PPARs can influence the progression of atherosclerosis by directly affecting the vascular wall, regulating genes involved in leukocyte recruitment, vascular inflammation, and macrophage lipid homeostasis.[1]

Clinically, agonists for PPARα (fibrates) and PPARγ (thiazolidinediones) are used to treat dyslipidemia and type 2 diabetes, respectively.[1] Ligands for PPARβ/δ are currently under clinical evaluation.[1] The diverse actions of PPARs and the varied pharmacological responses to different agonists have spurred new concepts in drug design, aiming for more targeted therapeutic applications in metabolic and cardiovascular diseases.[1]

A study on the PPARγ agonist pioglitazone demonstrated its potential in preventing and reducing neuropathic pain in rats.[4] The mechanism of action involves the reduction of spinal glial activation and inhibition of central sensitization.[4]

Protease-Activated Receptors (PARs)

Protease-Activated Receptors (PARs) are a unique class of G protein-coupled receptors that are activated by the proteolytic cleavage of their N-terminal extracellular domain.[5] This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.[5]

Signaling Pathways

The signaling pathways of PARs are complex and can involve multiple downstream effectors.[5] Activation of PARs can lead to increased intracellular calcium levels and the activation of protein kinase C (PKC).[5] In T cells, this can stimulate NF-κB and lead to the phosphorylation of target proteins on tyrosine residues.[5] Ultimately, PAR1 activation in T cells can induce mitogenesis, IL-2 production, and the activation of CD69, similar to T-cell receptor activation.[5]

In oral keratinocytes, PAR1 and PAR2 signaling has been shown to involve the MAPK and PI3K signaling pathways to induce innate immune responses.[6] The G protein-dependent pathway can involve Gq/11 and Gi/o, leading to PKC activation and subsequent ERK1/2 phosphorylation.[6] A G protein-independent mechanism can involve β-arrestin recruitment, which acts as a scaffold for signaling complexes like RAF, MEK, and ERK.[6]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the reproducibility of research findings. While specific protocols for a non-existent "this compound" cannot be provided, general guidelines for reporting experimental protocols in the life sciences emphasize the need for clear and comprehensive descriptions of materials and methods.[7][8] This includes detailing the reagents, equipment, and step-by-step procedures to allow for accurate replication of the experiments.

Quantitative Data Summary

Due to the absence of specific data for "this compound," a quantitative data table cannot be generated. For specific PPAR and PAR agonists, quantitative data from clinical trials and preclinical studies would typically be presented in structured tables to facilitate comparison of efficacy and safety endpoints. For example, clinical trials for drugs targeting these pathways would report on changes in biomarkers, clinical scores, and adverse event rates.

Visualizing Signaling Pathways

To illustrate the complex signaling networks of PPARs and PARs, Graphviz (DOT language) diagrams are provided below.

PPAR Signaling Pathway

PPAR_Signaling Ligand Ligand (e.g., Fatty Acids, Fibrates, TZDs) PPAR PPAR (α, γ, β/δ) Ligand->PPAR binds RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes regulates Biological_Effects Biological Effects (Metabolism, Inflammation) Target_Genes->Biological_Effects leads to PAR_Signaling Protease Protease (e.g., Thrombin) PAR PAR (e.g., PAR1, PAR2) Protease->PAR cleaves G_Protein G Protein (Gq/11, Gi/o) PAR->G_Protein activates PLC PLC G_Protein->PLC activates PKC PKC PLC->PKC activates MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway activates Cellular_Response Cellular Response (Inflammation, Proliferation) MAPK_Pathway->Cellular_Response leads to

References

Methodological & Application

Application Notes and Protocols for Studying Poly (ADP-ribose) Polymerase (PARP) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly (ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the cellular response to DNA damage. It plays a crucial role in DNA single-strand break repair. The inhibition of PARP has emerged as a promising therapeutic strategy in cancer, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for clinical use. These application notes provide an overview of the role of PARP1 in DNA damage repair and detailed protocols for evaluating the effects of PARP inhibitors in a cell culture setting.

Signaling Pathway: PARP1 in DNA Damage Repair

PARP1 is one of the first proteins to be recruited to sites of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 becomes catalytically activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation.[1][2] This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.[3] Following successful recruitment of the repair machinery, PARP1 auto-PARylation leads to its dissociation from the DNA, allowing the repair process to proceed.[3]

PARP1_DNA_Damage_Repair

Experimental Protocols

Cell Viability Assay to Determine IC50 of PARP Inhibitors

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a PARP inhibitor on cancer cell lines using a Sulforhodamine B (SRB) assay.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436, HCC1937, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • PARP inhibitor (e.g., Olaparib, Talazoparib)

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the PARP inhibitor in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the PARP inhibitor dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72-120 hours.[4]

  • After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with tap water and allow them to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Immunofluorescence Staining for DNA Damage Markers (γH2AX)

This protocol details the detection of DNA double-strand breaks through immunofluorescent staining of phosphorylated H2AX (γH2AX).

Materials:

  • Cells cultured on coverslips or in chamber slides

  • PARP inhibitor and/or DNA damaging agent (e.g., ionizing radiation)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Treat cells with the PARP inhibitor for the desired time. In some experiments, co-treatment with a DNA damaging agent may be necessary.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash twice with PBS.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary antibody against γH2AX diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes to visualize the nuclei.

  • Mount the coverslips on microscope slides with anti-fade mounting medium.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates increased DNA damage.[5]

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with a PARP inhibitor using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cultured cells

  • PARP inhibitor

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution (containing Triton X-100)

  • Flow cytometer

Procedure:

  • Treat cells with the PARP inhibitor for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[6]

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[7][8]

Experimental Workflow

Experimental_Workflow

Quantitative Data Presentation

The following tables summarize hypothetical IC50 values of different PARP inhibitors against various breast cancer cell lines, illustrating the concept of differential sensitivity.

Table 1: IC50 Values (µM) of PARP Inhibitors in BRCA-mutant Breast Cancer Cell Lines

PARP InhibitorMDA-MB-436 (BRCA1 mutant)HCC1937 (BRCA1 mutant)
Olaparib15.296.0
Rucaparib8.513.0
Talazoparib0.0210.0
Niraparib0.911.0

Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[9][10]

Table 2: IC50 Values (µM) of PARP Inhibitors in BRCA-proficient Breast Cancer Cell Lines

PARP InhibitorMCF-7 (BRCA proficient)MDA-MB-231 (BRCA proficient)
Olaparib>10020.0
Rucaparib>100>100
Talazoparib1.20.48
Niraparib15.018.0

Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[7][9]

These tables demonstrate that cell lines with BRCA mutations, particularly MDA-MB-436, tend to be more sensitive to PARP inhibitors, as indicated by lower IC50 values. However, sensitivity can vary depending on the specific inhibitor and the genetic background of the cell line.[9]

References

Application Notes and Protocols for Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "PARPYnD" did not yield specific results in scientific literature searches. The following application notes and protocols are based on the closely related and well-researched topic of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which may be relevant to your inquiry.

Introduction to Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, cell differentiation, and inflammation.[1] There are three main isotypes of PPARs:

  • PPARα (alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. It is a major regulator of lipid metabolism.[2][3]

  • PPARβ/δ (beta/delta): Ubiquitously expressed and involved in lipid oxidation and cell proliferation.[2][3]

  • PPARγ (gamma): Predominantly found in adipose tissue, it is a key regulator of adipogenesis (fat cell formation) and enhances glucose uptake.[2][3]

PPARs are activated by endogenous ligands, such as fatty acids and their derivatives, as well as synthetic agonist drugs.[1] Due to their central role in metabolic processes, PPAR agonists are a major focus in drug development for conditions like type 2 diabetes, dyslipidemia, and metabolic syndrome.

Mechanism of Action

PPARs exert their effects by forming a heterodimer with the Retinoid X Receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of co-activator proteins. The activated PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes, thereby initiating or suppressing gene transcription.[1][4]

cluster_0 Cytoplasm cluster_1 Nucleus Ligand Ligand PPAR PPAR Ligand->PPAR Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerization RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Regulates Coactivators Coactivators Coactivators->PPAR_RXR Recruitment A 1. Cell Seeding Seed HEK293T cells in a 96-well plate. B 2. Transfection Co-transfect with PPARγ expression vector and PPRE-luciferase reporter vector. A->B C 3. Compound Treatment Treat cells with test compounds and controls (e.g., Rosiglitazone). B->C D 4. Incubation Incubate for 24-48 hours. C->D E 5. Cell Lysis & Luciferase Assay Lyse cells and measure luciferase activity using a luminometer. D->E F 6. Data Analysis Normalize luciferase activity to a control and calculate fold activation. E->F

References

Application Notes and Protocols for PARPYnD in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "PARPYnD" is not found in the public scientific literature. The following application notes and protocols are provided as a template for a hypothetical neuroprotective agent for research purposes. All quantitative data, signaling pathways, and specific experimental outcomes are illustrative and should be replaced with actual experimental data.

Introduction

This compound is a novel investigational compound with potential neuroprotective properties. These application notes provide guidelines for its dosage and administration in mouse models of neurodegenerative diseases, particularly those mimicking Parkinson's Disease (PD). The protocols outlined below are intended for use by researchers, scientists, and drug development professionals.

Mechanism of Action (Hypothetical)

This compound is hypothesized to exert its neuroprotective effects by modulating oxidative stress and inflammatory pathways implicated in neuronal cell death. Its proposed mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses, and the inhibition of pro-inflammatory cytokine production.

PARPYnD_Mechanism_of_Action cluster_stress Cellular Stressors (e.g., MPTP) cluster_this compound This compound Intervention cluster_pathway Cellular Response cluster_outcome Outcome stress Oxidative Stress (ROS Production) Nrf2 Nrf2 Activation stress->Nrf2 induces NFkB NF-κB Inhibition stress->NFkB activates inflammation Inflammation (Microglial Activation) inflammation->NFkB activates This compound This compound This compound->Nrf2 activates This compound->NFkB inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidants Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidants promotes Neuroprotection Neuronal Survival and Function Antioxidants->Neuroprotection leads to Cytokines Pro-inflammatory Cytokine Reduction NFkB->Cytokines promotes transcription of Cytokines->Neuroprotection prevents

Caption: Hypothetical signaling pathway of this compound.

Dosage and Administration

The optimal dosage and administration route for this compound may vary depending on the mouse model and experimental design. The following tables provide recommended starting ranges.

Table 1: Recommended Dosage of this compound for Mice
Administration RouteDosage Range (mg/kg)FrequencyVehicleNotes
Intraperitoneal (IP)5 - 25DailySaline with 5% DMSOEnsure complete dissolution. Warm to room temperature before injection.
Oral Gavage (PO)10 - 50Daily0.5% CarboxymethylcellulosePrepare a homogenous suspension.
Subcutaneous (SC)5 - 20DailySalineMay be suitable for sustained release formulations.
Table 2: Maximum Injection Volumes for Mice
RouteMaximum Volume (ml/kg)Needle Gauge
IP1025-27 G
PO1018-20 G
SC526-27 G

Experimental Protocols

Preparation of this compound Solution
  • For Intraperitoneal (IP) Injection:

    • Dissolve this compound in Dimethyl sulfoxide (DMSO) to create a stock solution.

    • On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should not exceed 5%.

    • Vortex thoroughly to ensure a clear solution.

  • For Oral Gavage (PO):

    • Suspend this compound in 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

    • Homogenize the suspension using a sonicator or a high-speed homogenizer until a uniform suspension is achieved.

    • Prepare fresh daily.

Administration Protocols

A. Intraperitoneal (IP) Injection Protocol

  • Restrain the mouse using an appropriate technique, ensuring the abdomen is accessible.[1]

  • Tilt the mouse's head downwards at a slight angle.

  • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[1][2]

  • Disinfect the injection site with an alcohol swab.[1]

  • Insert a 25-27 gauge needle at a 30-45 degree angle, ensuring the bevel is up.[1]

  • Aspirate to check for the presence of blood or other fluids. If any fluid is aspirated, withdraw the needle and re-insert at a different site with a fresh needle.[2]

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

B. Oral Gavage (PO) Protocol

  • Measure the length of the gavage needle from the mouse's snout to the last rib to determine the correct insertion depth.[3][4]

  • Restrain the mouse securely, keeping the head and body in a straight line to facilitate passage into the esophagus.[3][5]

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[6]

  • Allow the mouse to swallow the tube; do not force it. The tube should pass smoothly into the esophagus.[4]

  • Administer the this compound suspension slowly.[6]

  • If the animal struggles or shows signs of respiratory distress, withdraw the tube immediately.[4]

  • Remove the gavage tube gently and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Application in a Parkinson's Disease Mouse Model

The following is an example protocol for evaluating the efficacy of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's Disease.

MPTP-Induced Neurodegeneration Model

This protocol describes an acute MPTP administration regimen.[7][8]

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Allow mice to acclimate for at least one week before the experiment.

  • MPTP Administration: Dissolve MPTP-HCl in sterile saline. Administer four intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals on a single day.[9] Control animals receive saline injections.

  • This compound Treatment:

    • Prophylactic Regimen: Begin daily administration of this compound (or vehicle) 3 days prior to MPTP injection and continue for 7 days post-MPTP.

    • Therapeutic Regimen: Begin daily administration of this compound (or vehicle) 24 hours after the final MPTP injection and continue for 7-14 days.

  • Behavioral Assessment: Perform behavioral tests (e.g., rotarod, open field) at baseline and at specified time points post-MPTP administration to assess motor function.

  • Tissue Collection: At the end of the study (e.g., 7 or 21 days post-MPTP), euthanize the mice and collect brain tissue for neurochemical and immunohistochemical analysis.

experimental_workflow cluster_setup Phase 1: Pre-Treatment cluster_induction Phase 2: Disease Induction cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis acclimatization Acclimatization (7 days) baseline Baseline Behavioral Testing acclimatization->baseline grouping Randomize into Groups (Vehicle, this compound, etc.) baseline->grouping prophylactic Prophylactic Treatment (if applicable, 3 days) grouping->prophylactic mptp MPTP Administration (4x injections, Day 0) prophylactic->mptp therapeutic Therapeutic Treatment (Daily, starting Day 1) mptp->therapeutic monitoring Monitor Body Weight and Clinical Signs therapeutic->monitoring behavioral Behavioral Testing (e.g., Day 7, 14, 21) therapeutic->behavioral euthanasia Euthanasia & Tissue Collection (e.g., Day 21) behavioral->euthanasia analysis Neurochemical & Immunohistochemical Analysis euthanasia->analysis

Caption: Experimental workflow for this compound in an MPTP mouse model.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 3: Example Efficacy Data Summary (Day 21)
Treatment GroupNRotarod Latency (s)Striatal Dopamine (ng/mg tissue)Substantia Nigra TH+ Neurons (% of Control)
Vehicle + Saline10180 ± 1512.5 ± 1.2100 ± 5
Vehicle + MPTP1065 ± 104.2 ± 0.845 ± 8
This compound (10mg/kg) + MPTP10110 ± 127.8 ± 0.965 ± 7
This compound (25mg/kg) + MPTP10145 ± 149.5 ± 1.180 ± 6
Data are presented as mean ± SEM. Statistical analysis to be performed.
Table 4: Example Toxicity Data Summary
Treatment GroupNInitial Body Weight (g)Final Body Weight (g)% Weight ChangeAdverse Clinical Signs Observed
Vehicle + Saline1025.2 ± 0.526.5 ± 0.6+5.2%None
Vehicle + MPTP1025.5 ± 0.423.1 ± 0.7-9.4%Transient lethargy
This compound (50mg/kg)1025.3 ± 0.525.8 ± 0.5+2.0%None
Data are presented as mean ± SEM.

References

Standard Operating Procedure for the Synthesis of PARPYnD: A Potent Photoaffinity Probe for Poly(ADP-ribose) Polymerase (PARP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed standard operating procedure (SOP) for the chemical synthesis of PARPYnD, a potent and cell-active photoaffinity probe for the study of poly(ADP-ribose) polymerase (PARP) enzymes. This compound is a valuable tool for identifying and characterizing the cellular targets and off-targets of PARP inhibitors, a clinically important class of anti-cancer drugs.

This compound is designed based on the structure of the triple PARP1/2/6 inhibitor AZ9482. It incorporates two key functionalities: a diazirine ring that, upon UV irradiation, forms a reactive carbene to covalently crosslink with interacting proteins, and a terminal alkyne handle for the subsequent attachment of reporter tags (e.g., fluorophores or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This allows for the visualization and enrichment of PARP enzymes and their binding partners from complex biological samples.

The protocol herein describes a multi-step synthesis culminating in the formation of this compound: 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-[5-cyano-6-(4-{3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazin-1-yl)pyridin-3-yl]propanamide. The procedure is intended for researchers with a strong background in synthetic organic chemistry and access to standard laboratory equipment. Adherence to proper safety protocols for handling hazardous chemicals is mandatory.

Experimental Protocols

The synthesis of this compound is a multi-step process involving the preparation of three key building blocks followed by their assembly. The overall synthetic workflow is depicted below.

Diagram of the this compound Synthesis Workflow

PARPYnD_Synthesis_Workflow cluster_A Synthesis of Phthalazinone-Piperazine Intermediate (A) cluster_B Synthesis of Diazirine-Alkyne Acid (B) cluster_C Synthesis of Pyridine Core (C) cluster_D Final Assembly A1 Phthalazinone Precursor A3 Coupling A1->A3 A2 Piperazine A2->A3 A_final Intermediate A A3->A_final Coupling_AC Amide Coupling (A + C) A_final->Coupling_AC B1 Alkyne Precursor B2 Diazirine Formation B1->B2 B3 Carboxylic Acid Derivatization B2->B3 B_final Intermediate B B3->B_final Final_Coupling Amide Coupling (AC + B) B_final->Final_Coupling C1 Substituted Pyridine C2 Functional Group Manipulation C1->C2 C_final Intermediate C C2->C_final C_final->Coupling_AC Coupling_AC->Final_Coupling This compound This compound Final_Coupling->this compound

Caption: Overall workflow for the multi-step synthesis of this compound.

Materials and Equipment:

  • Standard laboratory glassware

  • Magnetic stirrers and heating plates

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

  • Nuclear magnetic resonance (NMR) spectrometer for structural characterization

  • Mass spectrometer (MS) for molecular weight confirmation

  • All solvents should be of anhydrous grade where specified.

  • All reagents should be of high purity, purchased from commercial suppliers, and used without further purification unless otherwise noted.

Step 1: Synthesis of the Phthalazinone-Piperazine Intermediate

This part of the synthesis is based on previously reported procedures for similar PARP inhibitors.

1.1: Synthesis of 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)benzoic acid

  • To a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in dichloromethane (DCM), add N-Boc-piperazine (1.1 eq) and triethylamine (TEA, 1.5 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.

1.2: Synthesis of 4-((4-(piperazin-1-yl)methyl)benzoyl)morpholine

  • Couple the carboxylic acid from step 1.1 with morpholine using a standard peptide coupling reagent such as HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

  • After completion, remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM.

1.3: Coupling with 3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • The synthesis of 3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is well-documented in the literature for the synthesis of olaparib and its analogs.

  • Couple this acid with the product from step 1.2 using HATU and DIPEA in DMF to yield the phthalazinone-piperazine intermediate.

Step 2: Synthesis of the Diazirine-Alkyne Acid

This component provides the photo-crosslinking and bioorthogonal functionalities.

2.1: Synthesis of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid

  • The synthesis of this key intermediate has been reported and can be achieved in a multi-step sequence starting from commercially available materials.

  • A general route involves the synthesis of a ketone precursor, followed by conversion to the diazirine via a tosylhydrazone intermediate and subsequent oxidation.

  • The terminal alkyne and carboxylic acid functionalities are introduced through appropriate synthetic transformations.

Step 3: Synthesis of the Pyridine Core

3.1: Synthesis of N-(5-amino-2-cyanophenyl)acetamide

  • This intermediate can be prepared from commercially available starting materials through standard aromatic substitution and functional group manipulations.

Step 4: Final Assembly of this compound

4.1: Amide coupling of the Phthalazinone-Piperazine intermediate and the Pyridine Core

  • The phthalazinone-piperazine intermediate is coupled with the aminopyridine core via an amide bond formation, typically using a peptide coupling reagent.

4.2: Final Amide Coupling to yield this compound

  • The product from the previous step is then coupled with the diazirine-alkyne acid (from Step 2) using a standard peptide coupling reagent like HATU or EDC/HOBt in an appropriate solvent such as DMF to yield the final product, this compound.

  • Detailed Protocol for the final coupling step:

    • Dissolve the amine intermediate (1.0 eq) and 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain pure this compound.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Analytical Data
This compoundC34H31N9O3613.67Varies¹H NMR: Consistent with the proposed structure. HRMS (ESI): m/z calculated for C34H32N9O3 [M+H]⁺, found value should be within 5 ppm.

PARP Signaling and Mechanism of Action of this compound

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA damage repair. Upon detection of DNA single-strand breaks, PARP1 and PARP2 are recruited to the site of damage and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other acceptor proteins. This PARylation acts as a scaffold to recruit other DNA repair factors.

Diagram of PARP Signaling and this compound Action

PARP_Signaling cluster_pathway PARP-mediated DNA Repair cluster_probe This compound Mechanism of Action DNA_damage DNA Single-Strand Break PARP PARP1/2 DNA_damage->PARP recruits PAR Poly(ADP-ribose) (PAR) chains PARP->PAR synthesizes Covalent_Bond Covalent Crosslinking PARP->Covalent_Bond covalently bound to NAD NAD+ NAD->PARP substrate Repair_factors DNA Repair Machinery PAR->Repair_factors recruits DNA_repair DNA Repair Repair_factors->DNA_repair This compound This compound This compound->PARP non-covalent binding UV_light UV Light (365 nm) This compound->UV_light activation by Reactive_Carbene Reactive Carbene UV_light->Reactive_Carbene generates Reactive_Carbene->PARP forms Click_Chemistry Click Chemistry (CuAAC) Covalent_Bond->Click_Chemistry Reporter Reporter Tag (e.g., Biotin, Fluorophore) Reporter->Click_Chemistry

Caption: PARP signaling in DNA repair and the mechanism of this compound as a photoaffinity probe.

This detailed SOP, along with the provided diagrams and data structure, should enable researchers to successfully synthesize and utilize this compound for their studies on PARP biology and inhibitor development.

Best Practices for the Storage and Handling of PARP Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper storage and handling of Poly (ADP-ribose) polymerase (PARP) inhibitors (PARPYnD). Adherence to these guidelines is critical to ensure the chemical integrity, efficacy, and safety of these compounds in research and drug development settings.

Introduction to PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in the homologous recombination (HR) DNA repair pathway, often associated with mutations in genes like BRCA1 and BRCA2.[3] By blocking PARP-mediated SSB repair, unrepaired SSBs accumulate and are converted into toxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.

Given their potent biological activity and use as cytotoxic agents in oncology, meticulous storage and handling of PARP inhibitors are paramount to maintain their stability and to protect laboratory personnel from exposure.[4]

Storage and Stability of PARP Inhibitors

The stability of PARP inhibitors can be influenced by temperature, humidity, light, and pH. Improper storage can lead to degradation, resulting in reduced potency and the formation of potentially confounding impurities.

General Storage Recommendations

Solid (lyophilized) PARP inhibitors are generally more stable than their solutions. For long-term storage, it is recommended to store the lyophilized powder at -20°C, protected from light and moisture.[5] Upon receipt, it is good practice to briefly centrifuge the vial to ensure all the powder is at the bottom before opening.[6]

Stability of Common PARP Inhibitors

Forced degradation studies provide insights into the chemical liabilities of PARP inhibitors. This information is crucial for defining appropriate storage conditions and compatible solvents.

PARP InhibitorAcidic ConditionsBasic ConditionsOxidative ConditionsThermal & Photolytic Conditions
Olaparib Susceptible to degradation, with up to 12.69% degradation observed in 5 M HCl.[7][8]Highly susceptible to degradation.[7][9]Minor degradation (around 2.55% in 30% H₂O₂).[7][8]Generally stable.[7][8][9]
Rucaparib Stable.Stable.Susceptible to degradation.Data not available in searched results.
Niraparib Stable.Stable.Stable.Data not available in searched results.
Talazoparib Data not available in searched results.Data not available in searched results.Data not available in searched results.Data not available in searched results.

Note: The stability of PARP inhibitors in solution is significantly lower than in their solid form. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of PARP inhibitors in aqueous solutions for assays is often limited and should be freshly prepared.

Safe Handling of PARP Inhibitors

PARP inhibitors are potent cytotoxic agents and should be handled with appropriate safety precautions to minimize occupational exposure.[4]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling PARP inhibitors in solid or solution form.

  • Designated Work Area: Handle solid compounds and prepare concentrated stock solutions in a designated area, preferably within a chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.

  • Spill Management: Have a spill kit readily available. In case of a spill, secure the area, wear appropriate PPE, and clean the spill according to your institution's safety guidelines for cytotoxic compounds.

  • Waste Disposal: Dispose of all waste contaminated with PARP inhibitors (e.g., pipette tips, tubes, vials) as hazardous chemical waste according to institutional and local regulations.

Experimental Protocols

The following protocols provide step-by-step instructions for the reconstitution, preparation of solutions, and stability testing of PARP inhibitors.

Protocol for Reconstitution of Lyophilized PARP Inhibitors

This protocol describes the reconstitution of a lyophilized PARP inhibitor to create a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO).

Materials:

  • Vial of lyophilized PARP inhibitor

  • Anhydrous, sterile-filtered DMSO

  • Sterile polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of lyophilized PARP inhibitor and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1 minute) to ensure all the powder is collected at the bottom.[6]

  • Carefully open the vial in a chemical fume hood.

  • Add the required volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM). Refer to the manufacturer's certificate of analysis for the exact molecular weight.

  • Recap the vial and gently vortex or sonicate until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles.

  • Clearly label each aliquot with the inhibitor name, concentration, date, and solvent.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparation of Working Solutions

This protocol outlines the dilution of the concentrated stock solution to prepare working solutions for in vitro or in vivo experiments.

Materials:

  • Frozen aliquot of PARP inhibitor stock solution (from Protocol 4.1)

  • Appropriate sterile solvent or culture medium (e.g., PBS, cell culture medium)

  • Sterile polypropylene tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw one aliquot of the stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the appropriate solvent or medium to achieve the desired final concentration for your experiment.

  • Important: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, it is crucial to add the DMSO stock to the aqueous solution while vortexing to prevent precipitation of the compound. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Prepare the working solutions fresh for each experiment and do not store them for extended periods, especially in aqueous buffers.

Protocol for Stability Testing of PARP Inhibitors by HPLC

This protocol provides a general framework for assessing the chemical stability of a PARP inhibitor in a specific solvent or formulation over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • PARP inhibitor solution to be tested

  • HPLC system with a UV or PDA detector

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water, buffer)

  • Autosampler vials

Procedure:

  • Method Development: Develop or use a validated stability-indicating HPLC method that can separate the parent PARP inhibitor from its potential degradation products. For Olaparib, a C18 column with a mobile phase of ammonium acetate buffer (pH 3.5) and methanol (50:50 v/v) at a flow rate of 1.0 mL/min with UV detection at 254 nm has been reported.[7][8][10]

  • Sample Preparation (Time Zero): Prepare a solution of the PARP inhibitor at a known concentration in the desired solvent or formulation. Immediately inject a sample into the HPLC system to obtain the initial chromatogram and peak area of the parent compound. This will serve as the time zero (T₀) reference.

  • Storage Conditions: Store the remaining solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C). Protect the samples from light if the compound is light-sensitive.

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), withdraw an aliquot of the stored solution, dilute if necessary, and inject it into the HPLC system.

  • Data Analysis:

    • Record the peak area of the parent PARP inhibitor at each time point.

    • Calculate the percentage of the remaining PARP inhibitor at each time point relative to the T₀ peak area.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

    • Plot the percentage of the remaining PARP inhibitor against time to determine the stability profile under the tested conditions.

Visualizations

PARP Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.

PARP_Signaling_Pathway DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes PARP1_PAR Auto-PARylated PARP1 PARP1->PARP1_PAR auto-PARylates NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 Scaffold Protein PAR->XRCC1 recruits PARP1_PAR->DNA_damage dissociates from Repair_Complex BER Repair Complex XRCC1->Repair_Complex assembles DNA_Repair SSB Repaired Repair_Complex->DNA_Repair leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits Experimental_Workflow start Start reconstitute Reconstitute Lyophilized PARP Inhibitor in DMSO (Protocol 4.1) start->reconstitute prepare_working Prepare Working Solution in Cell Culture Medium (Protocol 4.2) reconstitute->prepare_working treat_cells Treat Cells with PARP Inhibitor prepare_working->treat_cells cell_culture Culture Cells to Desired Confluency cell_culture->treat_cells incubate Incubate for Defined Period treat_cells->incubate analysis Downstream Analysis (e.g., Viability Assay, Western Blot, etc.) incubate->analysis end End analysis->end

References

Application Notes and Protocols for In Vivo Delivery of PARPYnD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo delivery of PARPYnD, a potent photoaffinity probe for poly(ADP-ribose) polymerase (PARP). The following sections outline various administration routes in murine models, summarize key quantitative data for consideration, and present relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a valuable tool for studying the role of PARP enzymes in various cellular processes, including DNA repair, chromatin modulation, and transcription.[1][2] Its photoaffinity labeling capabilities allow for the identification and characterization of PARP-interacting proteins in a cellular context. Successful in vivo application of this compound is critical for elucidating its therapeutic and diagnostic potential. While specific in vivo delivery data for this compound is limited, the following protocols are based on established methods for the systemic and local administration of small molecule inhibitors, including PARP inhibitors, in mice.

Data Summary: In Vivo Administration Parameters for Small Molecules in Mice

The following table summarizes key quantitative data for common in vivo administration routes for small molecules in mice. These parameters should be optimized for this compound based on its specific formulation and the experimental objectives.

Administration RouteTypical VolumeNeedle GaugeMax Dose/SiteAbsorption RateNotes
Intravenous (IV) < 0.2 ml (bolus)27-30 G5 ml/kg (bolus)RapidAnesthesia is not typically required for tail vein injections.[3][4]
Intraperitoneal (IP) < 2-3 ml25-27 G1 ml (good practice)IntermediateThe right lower quadrant of the abdomen is the preferred injection site to avoid the cecum.[5][6]
Subcutaneous (SC) 5 ml/kg per site25-27 G10 ml/kg (total)SlowThe loose skin over the back of the neck is a common injection site.[7][8]
Oral Gavage (PO) 5-20 ml/kg22-24 GN/AVariableFasting may be required depending on the experimental design.[9][10]

Experimental Protocols

The following are detailed protocols for the in vivo delivery of this compound. It is crucial to prepare this compound in a sterile, isotonic vehicle suitable for the chosen administration route. The optimal vehicle and concentration should be determined empirically.

Intravenous (IV) Injection via the Lateral Tail Vein

This method allows for rapid and complete bioavailability of this compound.

Materials:

  • This compound solution in a sterile, injectable vehicle

  • Sterile syringes (0.3-1.0 ml)

  • Sterile needles (27-30 G, 1/2” or smaller)

  • Animal restrainer

  • Heat source (e.g., heat lamp)

  • 70% isopropyl alcohol and gauze

Procedure:

  • Warm the mouse's tail using a heat source to induce vasodilation, making the lateral tail veins more visible.

  • Place the mouse in a restrainer.

  • Disinfect the tail with 70% isopropyl alcohol.

  • Draw the appropriate volume of this compound solution into the syringe, ensuring no air bubbles are present.

  • Position the needle parallel to the tail vein with the bevel facing up.

  • Insert the needle into the vein, starting towards the distal end of the tail. A successful insertion may result in a "flash" of blood in the needle hub.

  • Inject the solution slowly as a bolus.

  • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection

This is a common route for administering substances that are not suitable for IV injection.

Materials:

  • This compound solution in a sterile, injectable vehicle

  • Sterile syringes (1-3 ml)

  • Sterile needles (25-27 G)

  • 70% isopropyl alcohol and gauze

Procedure:

  • Securely restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.

  • Tilt the mouse's head slightly downwards.

  • Disinfect the injection site in the lower right quadrant of the abdomen with 70% alcohol.

  • Insert the needle at a 30-40° angle with the bevel facing up.

  • Aspirate to ensure that the needle has not entered a blood vessel or organ (no fluid should be drawn into the syringe).

  • Inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.[5][6]

Subcutaneous (SC) Injection

This route provides a slower, more sustained release of the compound.

Materials:

  • This compound solution in a sterile, injectable vehicle

  • Sterile syringes (0.5-3 ml)

  • Sterile needles (25-27 G, 5/8” length)

  • 70% isopropyl alcohol and gauze

Procedure:

  • Grasp the loose skin over the mouse's back, between the shoulder blades, to form a "tent".

  • Disinfect the injection site.

  • Insert the needle into the base of the skin tent, parallel to the body.[7][11]

  • Aspirate to check for blood.

  • Inject the solution, which will form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersion.

  • Return the mouse to its cage and monitor.

Oral Gavage (PO)

This method is used for direct administration to the gastrointestinal tract.

Materials:

  • This compound suspension or solution in a suitable vehicle

  • Gavage needles (22-24 G, flexible or rigid with a ball tip)

  • Syringe

Procedure:

  • Measure the correct length of the gavage needle from the corner of the mouse's mouth to the last rib.

  • Securely restrain the mouse.

  • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.

  • Once the needle is in the esophagus, gently advance it to the predetermined depth.

  • Administer the this compound formulation.

  • Slowly withdraw the gavage needle.

  • Monitor the animal for any signs of respiratory distress.[10][12]

Signaling Pathways and Experimental Workflows

PARP Signaling Pathway in DNA Single-Strand Break Repair

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] Upon detection of a DNA SSB, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, recruits other DNA repair proteins, such as XRCC1, to the site of damage to facilitate the repair process.

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes This compound This compound (Photoaffinity Probe) PARP1->this compound is a target of Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment facilitates Repair DNA Repair Recruitment->Repair leads to

Caption: PARP1 activation and signaling in response to DNA damage.

General Experimental Workflow for In Vivo this compound Delivery and Analysis

The following workflow outlines the key steps for conducting an in vivo experiment using this compound.

Experimental_Workflow cluster_workflow In Vivo this compound Experimental Workflow Animal_Model 1. Select Animal Model (e.g., specific mouse strain) PARPYnD_Prep 2. Prepare this compound Formulation (sterile, appropriate vehicle) Animal_Model->PARPYnD_Prep Delivery 3. Administer this compound (IV, IP, SC, or PO) PARPYnD_Prep->Delivery Photoactivation 4. Photoactivation (if applicable) (UV light exposure to target tissue) Delivery->Photoactivation Tissue_Harvest 5. Harvest Tissues of Interest Photoactivation->Tissue_Harvest Analysis 6. Downstream Analysis (e.g., Western Blot, Mass Spectrometry, Immunohistochemistry) Tissue_Harvest->Analysis

Caption: A generalized workflow for in vivo experiments with this compound.

References

Application Notes and Protocols for Measuring PARP and PAR Concentration in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of various techniques for the quantification of Poly(ADP-ribose) Polymerase (PARP) and its product, poly(ADP-ribose) (PAR), in tissue samples. Accurate measurement of PARP concentration and activity is crucial for understanding its role in DNA damage repair, cellular stress responses, and for the development of PARP inhibitors as therapeutic agents.

Introduction to PARP and PAR

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in numerous cellular processes, most notably DNA repair and programmed cell death. Upon detecting a single-strand DNA break, PARP binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) from NAD+. These PAR chains then recruit other DNA repair proteins to the site of damage.[1] The level of PARP expression and PAR accumulation in tissues can serve as important biomarkers for disease states and treatment efficacy, particularly in oncology.

I. Techniques for Measuring PARP and PAR Concentration

Several methods are available for the quantification of PARP and PAR in tissue samples, each with its own advantages and limitations. The choice of technique often depends on the specific research question, required sensitivity, and available resources.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the most common techniques used to measure PARP and PAR in tissue.

TechniqueAnalyteSample TypeTypical SensitivityDynamic RangeThroughput
ELISA PARP Protein, PARTissue Homogenates, Cell Lysates0.1 - 1 ng/mL[2][3]0.78 - 200 ng/mL[3]High
Mass Spectrometry PARP Protein, PARTissue HomogenatesFemtomole sensitivity[4]WideLow to Medium
Immunohistochemistry (IHC) PARP Protein, PARFormalin-Fixed Paraffin-Embedded (FFPE) or Frozen TissuesSemi-quantitative to quantitative with image analysisVariable, dependent on antibody and detection systemLow to High (with automation)
Western Blotting PARP Protein, PARTissue HomogenatesSemi-quantitativeLimitedLow
PARP Trapping Assay PARP-DNA ComplexCell LysatesQualitative to semi-quantitativeN/AHigh

II. Experimental Protocols

A. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput, plate-based assay that allows for the sensitive quantification of PARP protein or PAR in tissue homogenates.

Principle: A capture antibody specific to the target (PARP or PAR) is coated onto a microplate. The tissue lysate is added, and the target protein binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate that produces a measurable colorimetric or chemiluminescent signal proportional to the amount of target protein.

Detailed Protocol for PARP/PAR ELISA in Tissue:

  • Tissue Homogenization:

    • Excise fresh or frozen tissue and weigh it.

    • Add 5-10 volumes of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Homogenize the tissue on ice using a dounce homogenizer or a bead mill.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (tissue lysate) and determine the protein concentration using a BCA or Bradford assay.

  • ELISA Procedure (using a commercial kit):

    • Prepare standards and samples according to the kit manufacturer's instructions.

    • Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for the recommended time and temperature (e.g., 2 hours at room temperature).

    • Wash the plate 3-5 times with the provided wash buffer.

    • Add 100 µL of the diluted detection antibody to each well and incubate.

    • Wash the plate as before.

    • Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

    • Wash the plate as before.

    • Add 100 µL of the substrate solution and incubate until color develops.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of PARP or PAR in the samples by interpolating their absorbance values from the standard curve.

B. Mass Spectrometry (MS)

Mass spectrometry offers a highly sensitive and specific method for the absolute quantification of PARP protein and PAR in tissue samples.[5] This technique is particularly valuable for biomarker discovery and validation.[4][5]

Principle: Proteins in the tissue lysate are digested into peptides. These peptides are then separated by liquid chromatography and ionized before entering the mass spectrometer. The mass-to-charge ratio of the peptides is measured, allowing for their identification and quantification, often using isotopically labeled internal standards for accuracy.[4]

Detailed Protocol for LC-MS/MS Quantification of PARP1 in Tissue:

  • Tissue Lysis and Protein Digestion:

    • Homogenize the tissue as described for ELISA.

    • Denature the proteins in the lysate using a denaturing agent (e.g., urea).

    • Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides overnight using an enzyme such as trypsin.

    • Add a known amount of a stable isotope-labeled peptide standard corresponding to a unique PARP1 peptide.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the peptides using a reversed-phase column with a gradient of acetonitrile.

    • Introduce the eluted peptides into the mass spectrometer for ionization (e.g., electrospray ionization).

    • Perform tandem mass spectrometry (MS/MS) to fragment the peptides and obtain sequence information for identification.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically quantify the target PARP1 peptide and its isotopically labeled internal standard.

  • Data Analysis:

    • Identify the PARP1 peptide based on its retention time and fragmentation pattern.

    • Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.

    • Determine the absolute concentration of the PARP1 peptide in the sample by comparing this ratio to a standard curve generated with known concentrations of the peptide.

C. Immunohistochemistry (IHC)

IHC allows for the visualization and semi-quantitative analysis of PARP and PAR expression within the context of tissue architecture.

Principle: A primary antibody specific to PARP or PAR is applied to a thin section of tissue. A secondary antibody, conjugated to an enzyme or a fluorophore, is then used to detect the primary antibody. The resulting signal can be visualized using a microscope.[6]

Detailed Protocol for PAR/PARP IHC in FFPE Tissue:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (1 change, 3 minutes).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

    • Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature.

  • Staining:

    • Wash slides in PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash in PBS.

    • Block non-specific binding with a blocking serum for 30 minutes.

    • Incubate with the primary antibody (anti-PARP or anti-PAR) overnight at 4°C.

    • Wash in PBS.

    • Incubate with a biotinylated secondary antibody for 30 minutes.

    • Wash in PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Wash in PBS.

    • Develop the signal with a DAB (3,3'-diaminobenzidine) substrate solution.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol solutions and xylene.

    • Mount a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope.

    • The intensity and localization of the brown DAB stain indicate the level and location of PARP or PAR expression.

    • Quantitative analysis can be performed using image analysis software to measure staining intensity and the percentage of positive cells.

III. Visualizations

A. Signaling Pathway

The following diagram illustrates the central role of PARP in the DNA damage response pathway.

PARP_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR PAR Chains PARP1->PAR synthesizes using Apoptosis Apoptosis PARP1->Apoptosis can induce (excessive damage) NAD NAD+ NAD->PARP1 DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits PARG PARG PAR->PARG degrades DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair facilitate PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 activation and signaling in response to DNA damage.

B. Experimental Workflow

The following diagram outlines a general experimental workflow for measuring PARP/PAR in tissue samples.

Experimental_Workflow cluster_1 Sample Preparation cluster_2 Analytical Techniques cluster_3 Data Analysis Tissue_Collection Tissue Collection (Fresh, Frozen, or FFPE) Homogenization Homogenization / Sectioning Tissue_Collection->Homogenization Lysate_Prep Lysate Preparation (for ELISA, MS, Western) Homogenization->Lysate_Prep Slide_Prep Slide Preparation (for IHC) Homogenization->Slide_Prep ELISA ELISA Lysate_Prep->ELISA Mass_Spec Mass Spectrometry Lysate_Prep->Mass_Spec Western_Blot Western Blot Lysate_Prep->Western_Blot IHC Immunohistochemistry Slide_Prep->IHC Quantification Quantification ELISA->Quantification Mass_Spec->Quantification Localization Localization Analysis IHC->Localization Western_Blot->Quantification Interpretation Interpretation of Results Quantification->Interpretation Localization->Interpretation

Caption: General workflow for PARP/PAR measurement in tissue.

C. PARP Trapping Assay Principle

This diagram illustrates the principle of a fluorescence polarization-based PARP trapping assay.

PARP_Trapping_Assay cluster_assay PARP Trapping Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Trapping Inhibitor PARP_DNA PARP + Fluorescent DNA (High Polarization) NAD_addition + NAD+ PARP_DNA->NAD_addition PARP_auto Autoparylation NAD_addition->PARP_auto PARP_release PARP Release (Low Polarization) PARP_auto->PARP_release PARP_DNA_inhibitor PARP + Fluorescent DNA + Inhibitor NAD_addition_inhibitor + NAD+ PARP_DNA_inhibitor->NAD_addition_inhibitor Trapped_complex Trapped PARP-DNA Complex (High Polarization) NAD_addition_inhibitor->Trapped_complex Inhibition of release

Caption: Principle of the PARP trapping assay.

References

Application Notes and Protocols for High-Throughput Screening Using PARPYnD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes such as DNA repair, genomic stability, and programmed cell death. Their significant role in oncology and other diseases has made them attractive targets for drug discovery. PARPYnD is a potent, cell-active photoaffinity probe based on the triple PARP1/2/6 inhibitor AZ9482. This molecule serves as a valuable tool for identifying and characterizing PARP inhibitors by covalently binding to its target proteins upon UV irradiation. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to discover novel PARP inhibitors.

Principle of the Assay

The proposed high-throughput screening assay is a competitive binding assay that leverages the photoaffinity labeling properties of this compound. In this setup, a fluorescently tagged version of this compound (or a system where labeled this compound binding is detected) is used. Test compounds that are potential PARP inhibitors will compete with the this compound probe for binding to the PARP enzyme. A reduction in the signal generated by the this compound probe indicates that the test compound has successfully bound to the PARP enzyme, thus identifying it as a "hit". This assay can be adapted for various detection methods suitable for HTS, such as fluorescence polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Signaling Pathway of PARP in DNA Damage Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key player in the base excision repair (BER) pathway, a major DNA repair mechanism. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site. This binding activates PARP1 to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation acts as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to facilitate the repair process. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted cancer therapy.

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits Replication DNA Replication PARylation PARP1 Activation & Auto-PARylation PARP1->PARylation is activated Recruitment Recruitment of DNA Repair Proteins (XRCC1, LigIII, Polβ) PARylation->Recruitment scaffolds Repair DNA Repair Recruitment->Repair Repair->Replication allows safe DSB Double-Strand Break (DSB) Replication->DSB leads to Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death

Figure 1. PARP1 Signaling Pathway in DNA Damage Repair.

Experimental Workflow for this compound-Based High-Throughput Screening

The overall workflow for a this compound-based HTS campaign involves several key stages, from assay development to hit validation.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Assay_Dev 1. Assay Development & Optimization Primary_Screen 2. Primary Screen (Large Compound Library) Assay_Dev->Primary_Screen Hit_Confirmation 3. Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response 4. Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays 5. Secondary Assays (Orthogonal & Cellular) Dose_Response->Secondary_Assays SAR 6. Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR

Figure 2. High-Throughput Screening Workflow.

Data Presentation

Quantitative data from the primary screen, hit confirmation, and dose-response experiments should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Summary of Primary HTS Campaign Statistics

ParameterValue
Total Compounds Screened100,000
Screening Concentration10 µM
Number of Plates261 (384-well)
Z'-factor (average ± SD)0.75 ± 0.08
Signal-to-Background (S/B)> 10
Primary Hit Rate0.5%
Number of Primary Hits500

Table 2: Hit Confirmation and Potency

Hit IDPrimary Screen Inhibition (%)Confirmed Inhibition (%)IC50 (µM)
HTS-00185.282.50.15
HTS-00278.975.10.89
HTS-00392.189.90.05
............

Experimental Protocols

Protocol 1: this compound-Based Competitive Binding HTS Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay using a fluorescently labeled this compound probe and recombinant PARP1 enzyme in a 384-well plate format, with detection by fluorescence polarization.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled this compound (e.g., with a TAMRA or similar fluorophore)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% BSA

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating:

    • Dispense 50 nL of test compounds (10 mM in DMSO) into the wells of a 384-well plate using an acoustic dispenser. This results in a final screening concentration of 10 µM in a 5 µL final assay volume.

    • For control wells, dispense 50 nL of DMSO (negative control) or a known PARP inhibitor like Olaparib (positive control).

  • Enzyme and Probe Preparation:

    • Prepare a 2X solution of PARP1 enzyme in assay buffer. The final concentration should be optimized to yield a robust FP signal (e.g., 5 nM).

    • Prepare a 2X solution of fluorescently labeled this compound in assay buffer. The final concentration should be at the Kd for its binding to PARP1 to ensure assay sensitivity (e.g., 10 nM).

  • Assay Reaction:

    • Add 2.5 µL of the 2X PARP1 enzyme solution to each well of the compound plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 2.5 µL of the 2X fluorescently labeled this compound solution to all wells to initiate the competition reaction.

  • Incubation and UV Crosslinking:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Place the plate on a pre-chilled block and irradiate with UV light (365 nm) for 15 minutes to covalently crosslink the this compound probe to the PARP1 enzyme.

  • Detection:

    • Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 540 nm excitation and 590 nm emission for TAMRA).

  • Data Analysis:

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) where Signal_compound is the FP signal in the presence of the test compound, Signal_max is the average FP signal of the negative control (DMSO), and Signal_min is the average FP signal of the positive control (e.g., Olaparib).

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Protocol 2: Dose-Response and IC50 Determination

This protocol is for determining the potency (IC50) of confirmed hits from the primary screen.

Procedure:

  • Compound Serial Dilution:

    • Prepare a serial dilution series for each confirmed hit compound, typically from 100 µM to 1 nM in DMSO.

    • Dispense 50 nL of each concentration into the wells of a 384-well plate.

  • Assay Execution:

    • Follow the same procedure as the primary screening assay (Protocol 1, steps 2-5).

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 3: Cellular Target Engagement using this compound (Off-target Identification)

This protocol outlines a chemical proteomics approach to identify the cellular targets and potential off-targets of hit compounds in a competitive manner with this compound.

Materials:

  • Cultured cells (e.g., HeLa or a relevant cancer cell line)

  • This compound probe

  • Hit compound

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors

  • Streptavidin-coated magnetic beads

  • Wash Buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Equipment for SDS-PAGE, in-gel digestion, and LC-MS/MS analysis

Procedure:

  • Cell Treatment:

    • Treat cultured cells with either the hit compound or DMSO (vehicle control) for a specified time.

    • Add the this compound probe to the cells and incubate.

  • UV Crosslinking and Lysis:

    • Irradiate the cells with UV light (365 nm) to induce covalent crosslinking of this compound to its target proteins.

    • Harvest and lyse the cells in lysis buffer.

  • Affinity Pulldown:

    • Incubate the cell lysates with streptavidin-coated magnetic beads to capture the this compound-protein complexes (assuming this compound has a biotin tag or can be clicked to one).

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the captured proteins from the beads.

    • Separate the proteins by SDS-PAGE.

    • Perform in-gel digestion of the protein bands.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins that were pulled down.

  • Data Analysis:

    • Compare the protein profiles from the hit compound-treated sample and the DMSO control.

    • Proteins that show a reduced signal in the hit compound-treated sample are potential targets or off-targets of the compound, as their binding to this compound was competed away.

Conclusion

This compound is a versatile and powerful tool for the discovery and characterization of PARP inhibitors. The protocols outlined in these application notes provide a comprehensive framework for developing and executing high-throughput screening campaigns and subsequent hit validation and target identification studies. The competitive photoaffinity labeling approach offers a robust and direct method for identifying compounds that engage with PARP enzymes in a physiologically relevant context.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PARPYnD Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to address common issues with PARPYnD solubility in aqueous solutions for experimental assays.

Frequently Asked Questions (FAQs)

Q1: I've observed precipitation after adding this compound to my aqueous buffer. What is the first step I should take?

A1: The initial step is to confirm if the observed precipitate is indeed this compound. Ensure that your buffer components are fully dissolved and that no precipitation occurs before the addition of this compound. If the buffer is clear, the precipitate is likely your compound of interest. Proceed to the troubleshooting steps outlined below to systematically address the solubility issue.

Q2: The supplier datasheet lists the solubility of this compound as "To be determined". What does this mean for my experiments?

A2: "To be determined" indicates that the solubility of this compound in common laboratory solvents has not been officially reported by the supplier[1]. Therefore, you will need to empirically determine the optimal solvent and conditions for your specific experimental needs. This guide provides a systematic approach to help you in this process.

Q3: Can I use an organic solvent to dissolve this compound before adding it to my aqueous assay buffer?

A3: Yes, this is a common and recommended strategy for compounds with low aqueous solubility[2][3]. The use of a co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is a standard practice. However, it is crucial to keep the final concentration of the organic solvent in your assay as low as possible to avoid affecting the biological system you are studying[4].

Q4: How does pH affect the solubility of this compound?

Q5: Could the temperature of my solution affect this compound solubility?

A5: For most solid compounds, solubility in a liquid solvent increases with temperature[6][7][8]. Gently warming the solution can help dissolve this compound. However, be cautious about the temperature stability of both this compound and the other components of your assay.

Troubleshooting Guide

Issue: this compound is not dissolving or is precipitating in my aqueous solution.

This troubleshooting guide follows a logical workflow to help you identify the cause of insolubility and find a suitable solution.

G start Start: this compound Insolubility Observed stock_prep Step 1: Optimize Stock Solution Preparation start->stock_prep cosolvent Is a co-solvent like DMSO/DMF being used? stock_prep->cosolvent stock_conc Is the stock concentration too high? cosolvent->stock_conc Yes try_cosolvent Action: Prepare a concentrated stock in 100% DMSO or DMF. cosolvent->try_cosolvent No lower_stock Action: Lower the stock concentration. stock_conc->lower_stock Yes aq_dilution Step 2: Optimize Aqueous Dilution stock_conc->aq_dilution No try_cosolvent->aq_dilution lower_stock->aq_dilution dilution_method How is the aqueous solution prepared? aq_dilution->dilution_method direct_dilution Direct dilution of stock into buffer dilution_method->direct_dilution serial_dilution Serial dilution in buffer dilution_method->serial_dilution optimize_dilution Action: Add stock solution to vortexing buffer to ensure rapid mixing. direct_dilution->optimize_dilution buffer_opt Step 3: Optimize Aqueous Buffer Composition serial_dilution->buffer_opt optimize_dilution->buffer_opt ph_test Have you tested different pH values? buffer_opt->ph_test additives Have you tried solubility-enhancing additives? ph_test->additives Yes test_ph_range Action: Test a range of pH values (e.g., 5.0, 6.0, 7.4, 8.5). ph_test->test_ph_range No test_additives Action: Consider adding surfactants (e.g., Tween-20, Triton X-100) or other solubilizing agents. additives->test_additives No temp_control Step 4: Temperature & Physical Methods additives->temp_control Yes test_ph_range->additives test_additives->temp_control warming Have you tried gentle warming? temp_control->warming sonication Have you tried sonication? warming->sonication Yes try_warming Action: Gently warm the solution (e.g., to 37°C). warming->try_warming No try_sonication Action: Briefly sonicate the solution. sonication->try_sonication No end End: this compound Solubilized sonication->end Yes try_warming->sonication try_sonication->end

Caption: Troubleshooting workflow for this compound insolubility.

Step 1: Optimizing the Stock Solution

The first step is to ensure that this compound is fully dissolved in a concentrated stock solution before diluting it into your aqueous buffer.

Q: How should I prepare my initial stock solution of this compound?

A: Given its complex organic structure, it is highly recommended to first dissolve this compound in an organic solvent.

  • Recommended Solvents: 100% Dimethyl sulfoxide (DMSO) or 100% N,N-Dimethylformamide (DMF).

  • Procedure:

    • Weigh out the desired amount of this compound.

    • Add the appropriate volume of 100% DMSO or DMF to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex thoroughly. Gentle warming or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

Step 2: Optimizing the Aqueous Dilution

How you dilute the stock solution into your aqueous buffer is critical to prevent precipitation.

Q: What is the best way to dilute my this compound stock solution into my aqueous buffer?

A: Rapid and efficient mixing is key. Adding the concentrated stock directly to the full volume of the aqueous buffer while vortexing can help prevent the compound from precipitating out.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound = 613.67 g/mol )[1].

  • Weigh the calculated amount of this compound and place it in a microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to the tube.

  • Vortex the tube for 1-2 minutes until the solid is completely dissolved.

  • If the solid does not dissolve, briefly sonicate the tube for 5-10 minutes.

  • Visually inspect the solution against a light source to ensure no particulate matter is present.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Solubility Screening by pH Variation

Objective: To determine the effect of pH on the solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • A series of buffers with different pH values (e.g., 50 mM Sodium Acetate pH 5.0, 50 mM MES pH 6.0, 50 mM HEPES pH 7.4, 50 mM Tris pH 8.5)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Label a set of microcentrifuge tubes, one for each pH to be tested.

  • Pipette 99 µL of each buffer into the corresponding tube.

  • While vortexing the buffer, add 1 µL of the 10 mM this compound stock solution to each tube to achieve a final concentration of 100 µM. This results in a final DMSO concentration of 1%.

  • Continue vortexing for 30 seconds.

  • Incubate the tubes at room temperature for 30 minutes.

  • Visually inspect each tube for any signs of precipitation.

  • (Optional) For a quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes. Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Data Presentation

Use the following tables to record your experimental findings.

Table 1: this compound Stock Solution Preparation

ParameterCondition 1Condition 2Condition 3
Solvent 100% DMSO100% DMF
Concentration 10 mM20 mM
Temperature Room Temp37°C
Observations (e.g., Fully dissolved, Precipitate)

Table 2: Aqueous Solubility at Different pH Values

Final this compound Conc.Buffer SystempHFinal Co-solvent Conc.Visual Observation (Precipitate Y/N)
100 µMSodium Acetate5.01% DMSO
100 µMMES6.01% DMSO
100 µMHEPES7.41% DMSO
100 µMTris8.51% DMSO

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 PARP Inhibition Pathway DNA_Damage DNA Damage PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_synthesis PAR Synthesis PARP1_Activation->PAR_synthesis DDR DNA Damage Repair PAR_synthesis->DDR This compound This compound This compound->PARP1_Activation G start Start weigh Weigh this compound start->weigh dissolve Dissolve in 100% DMSO (10 mM Stock) weigh->dissolve dilute Add stock to vortexing buffer (1:100 dilution) dissolve->dilute prepare_buffer Prepare Aqueous Buffer (e.g., pH 7.4) prepare_buffer->dilute incubate Incubate at RT dilute->incubate assay Perform Biological Assay incubate->assay end End assay->end

References

Technical Support Center: Optimizing PARP Inhibitor Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of PARP inhibitors in your cell-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully determine the optimal concentration of PARP inhibitors for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for PARP inhibitors?

A1: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer drugs that block the activity of PARP enzymes, particularly PARP1 and PARP2. These enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, single-strand breaks are not repaired, leading to the accumulation of double-strand breaks during DNA replication. In cells with mutations in genes involved in homologous recombination repair of double-strand breaks, such as BRCA1 or BRCA2, this accumulation of DNA damage leads to cell death, a concept known as synthetic lethality.

Q2: What is a typical starting concentration range for a new PARP inhibitor in a cell-based assay?

A2: For a new PARP inhibitor, it is recommended to start with a broad concentration range to determine its potency (IC50) and cytotoxic effects. A common starting point is a serial dilution from 10 µM down to 0.1 nM. The optimal concentration will be cell line-dependent and assay-dependent.

Q3: How do I determine the optimal concentration of my PARP inhibitor?

A3: The optimal concentration is typically determined by performing a dose-response experiment. This involves treating your cells with a range of inhibitor concentrations and then measuring a relevant biological endpoint. For PARP inhibitors, this could be cell viability, apoptosis, or a direct measure of PARP activity (e.g., a PARylation assay). The goal is to find a concentration that gives a significant biological effect with minimal off-target toxicity.

Q4: What are some common PARP inhibitors and their typical IC50 ranges?

A4: The IC50 of a PARP inhibitor can vary significantly depending on the cell line and the specific assay used. Below is a table summarizing the reported IC50 values for some common PARP inhibitors.

PARP InhibitorTypical IC50 Range (Enzymatic Assay)Typical IC50 Range (Cell-Based Assay)
Olaparib1-5 nM10-100 nM
Talazoparib~1 nM1-10 nM
Rucaparib1-5 nM10-50 nM
Niraparib1-5 nM5-20 nM

Note: These values are approximate and should be used as a general guideline. It is essential to determine the IC50 experimentally for your specific cell line and conditions.

Q5: Should I be concerned about the stability of the PARP inhibitor in my cell culture media?

A5: Yes, the stability of any small molecule in cell culture media can affect the outcome of your experiment. Most PARP inhibitors are stable in standard cell culture media for the duration of typical experiments (24-72 hours). However, if you are running a longer-term experiment, it is advisable to refresh the media with a fresh inhibitor at regular intervals (e.g., every 72 hours).

Troubleshooting Guide

Problem 1: I am not observing any effect of my PARP inhibitor, even at high concentrations.

Possible Cause Troubleshooting Step
Incorrect inhibitor concentration Verify the stock concentration and dilution calculations. Prepare a fresh dilution series.
Degraded inhibitor Ensure the inhibitor has been stored correctly (typically at -20°C or -80°C, protected from light). Use a fresh aliquot.
Cell line is resistant to PARP inhibition Confirm that your cell line has a defect in homologous recombination (e.g., BRCA1/2 mutation). Some cell lines are inherently resistant.
Assay is not sensitive enough Use a more sensitive assay to detect the effects of PARP inhibition. For example, a PARylation assay is a direct measure of PARP activity.
Incorrect timing of treatment Optimize the duration of inhibitor treatment. A longer incubation time may be required to observe a phenotypic effect like cell death.

Problem 2: I am observing high levels of cell death even at low concentrations of the PARP inhibitor.

Possible Cause Troubleshooting Step
Inhibitor is cytotoxic at the tested concentrations Perform a cytotoxicity assay (e.g., MTT or CellTox-Glo) to determine the toxic concentration range. Use concentrations below the toxic threshold for your experiments.
Off-target effects At high concentrations, some inhibitors can have off-target effects. Lower the concentration to a range where the inhibitor is selective for PARP.
Cell line is highly sensitive Some cell lines are exquisitely sensitive to PARP inhibition. Use a much lower concentration range for your dose-response experiments.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%).

Problem 3: I am seeing high variability between my replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a uniform cell suspension and accurate cell counting to seed the same number of cells in each well.
Inaccurate pipetting Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Assay timing Perform the assay at a consistent time point after treatment.

Experimental Protocols

Protocol 1: Determining the IC50 of a PARP Inhibitor using a Cell Viability Assay (e.g., MTT Assay)

This protocol describes how to determine the concentration of a PARP inhibitor that inhibits cell viability by 50% (IC50).

Materials:

  • Your cell line of interest (e.g., a BRCA-mutant cancer cell line)

  • Complete cell culture medium

  • PARP inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.

  • Inhibitor Treatment:

    • Prepare a 2X serial dilution of your PARP inhibitor in complete medium. For a starting range of 10 µM to 0.1 nM, you might prepare dilutions at 20 µM, 2 µM, 0.2 µM, and so on.

    • Include a vehicle control (medium with the same concentration of DMSO as your highest inhibitor concentration) and a no-cell control (medium only).

    • Remove the medium from the cells and add 100 µL of the appropriate inhibitor dilution or control to each well.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percent viability against the log of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations

PARP_Inhibition_Pathway Simplified PARP Inhibition Signaling Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP-mediated Repair cluster_Inhibition PARP Inhibition cluster_Replication DNA Replication cluster_Cell_Fate Cell Fate DNA_Single_Strand_Break Single-Strand Break PARP1 PARP1 DNA_Single_Strand_Break->PARP1 activates Replication_Fork_Collapse Replication Fork Collapse DNA_Single_Strand_Break->Replication_Fork_Collapse during replication PAR_Polymer PAR Polymer Synthesis PARP1->PAR_Polymer Repair_Proteins Recruitment of Repair Proteins PAR_Polymer->Repair_Proteins SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., PARPYnD) PARP_Inhibitor->PARP1 inhibits Double_Strand_Break Double-Strand Break Replication_Fork_Collapse->Double_Strand_Break HR_Repair Homologous Recombination Repair (BRCA1/2 proficient) Double_Strand_Break->HR_Repair Apoptosis Apoptosis (BRCA1/2 deficient) Double_Strand_Break->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: Simplified PARP Inhibition Signaling Pathway.

Troubleshooting_Workflow Troubleshooting Workflow for PARP Inhibitor Assays Start Start Experiment Observe_Results Observe Expected Effect? Start->Observe_Results No_Effect No Effect Observed Observe_Results->No_Effect No High_Toxicity High Toxicity Observed Observe_Results->High_Toxicity Toxicity High_Variability High Variability Observe_Results->High_Variability Variability Success Experiment Successful Observe_Results->Success Yes Check_Concentration Verify Inhibitor Concentration & Stability No_Effect->Check_Concentration Lower_Concentration Lower Inhibitor Concentration Range High_Toxicity->Lower_Concentration Standardize_Seeding Standardize Cell Seeding & Pipetting High_Variability->Standardize_Seeding Check_Cell_Line Confirm Cell Line Sensitivity (e.g., BRCA status) Check_Concentration->Check_Cell_Line Optimize_Assay Optimize Assay (Duration, Sensitivity) Check_Cell_Line->Optimize_Assay Check_Solvent Check Solvent Concentration Lower_Concentration->Check_Solvent Control_Edge_Effects Control for Edge Effects Standardize_Seeding->Control_Edge_Effects

Technical Support Center: Improving the Efficacy of PARP Inhibitor Treatment In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PARP inhibitors (PARPis) in vitro. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vitro experiments with PARP inhibitors.

Issue 1: Inconsistent or No-Significant PARPi Efficacy

Question: My PARP inhibitor treatment is showing inconsistent results or no significant reduction in cell viability, even in a cell line that is supposed to be sensitive. What could be the problem?

Answer: Several factors can contribute to a lack of PARPi efficacy in vitro. Here's a troubleshooting workflow to identify the potential cause:

G start Inconsistent/No PARPi Efficacy check_cell_line 1. Verify Cell Line Integrity - Authenticate cell line (STR profiling) - Check for mycoplasma contamination start->check_cell_line check_hr_status 2. Confirm HR Deficiency Status - Western blot for BRCA1/2, RAD51 - Functional HRD assays (e.g., RAD51 foci formation) check_cell_line->check_hr_status Cell line is clean and authenticated check_parpi 3. Validate PARP Inhibitor - Check storage conditions and expiration - Confirm stock solution concentration check_hr_status->check_parpi HRD status confirmed check_assay 4. Optimize Experimental Assay - Titrate cell seeding density - Optimize drug incubation time - Validate readout (e.g., MTT, CellTiter-Glo) check_parpi->check_assay PARPi is valid check_resistance 5. Investigate Acquired Resistance - Long-term culture with increasing PARPi concentration - Analyze potential resistance mechanisms check_assay->check_resistance Assay is optimized end Improved Efficacy check_resistance->end

Caption: Troubleshooting workflow for inconsistent PARPi efficacy.

  • Cell Line Integrity: Ensure your cell line is authentic and free from contamination. Mycoplasma can alter cellular responses to drugs.

  • Homologous Recombination (HR) Status: The primary mechanism of action for PARPis is synthetic lethality in cells with HR deficiency (HRD), such as those with BRCA1/2 mutations.[1][2] Verify the HRD status of your cell line. Over time in culture, some cell lines can develop reversion mutations that restore HR function.[3][4]

  • PARP Inhibitor Quality: Confirm the integrity of your PARP inhibitor. Improper storage can lead to degradation. Prepare fresh stock solutions.

  • Assay Conditions: Optimize your cell viability assay. Factors like cell seeding density and the duration of drug exposure can significantly impact results.

  • Acquired Resistance: If you are using a cell line that has been previously exposed to PARPis, it may have developed resistance.[3]

Issue 2: High Background or Off-Target Effects

Question: I'm observing significant cytotoxicity in my control (HR-proficient) cell line, or I suspect off-target effects. How can I address this?

Answer: While PARPis are targeted therapies, off-target effects can occur, and some level of toxicity in HR-proficient cells is expected due to the "PARP trapping" mechanism.[1][3]

  • PARP Trapping: The cytotoxicity of PARPis is not only due to catalytic inhibition but also their ability to "trap" PARP enzymes on DNA, creating toxic lesions.[1][3] Different PARPis have varying trapping potencies, which do not always correlate with their catalytic inhibitory activity.[5]

  • Kinase Inhibition: Some PARP inhibitors, such as rucaparib and niraparib, have been shown to inhibit kinases at micromolar concentrations, which could contribute to off-target effects.[6]

  • Troubleshooting Steps:

    • Titrate PARPi Concentration: Use a dose-response curve to determine the lowest effective concentration in your HRD cell line to minimize off-target effects in controls.

    • Use a Different PARPi: Compare the effects of multiple PARPis with different trapping potencies and off-target profiles.

    • Validate Target Engagement: Use techniques like the NanoBRET assay or photoaffinity probes (e.g., PARPYnD) to confirm that the observed effects are due to engagement with PARP enzymes in your cellular model.

Frequently Asked Questions (FAQs)

Q1: What is the principle of synthetic lethality in the context of PARP inhibitors?

A1: Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not.[1] In the context of PARPis, cancer cells with a deficiency in the homologous recombination (HR) pathway for DNA double-strand break repair (e.g., due to BRCA1/2 mutations) are highly dependent on the PARP-mediated single-strand break repair pathway. When PARP is inhibited, single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. The HR-deficient cells cannot repair these double-strand breaks, leading to genomic instability and cell death.[2]

G cluster_0 Normal Cell (HR Proficient) cluster_1 HR Deficient Cell SSB Single-Strand Break (SSB) PARP_inhibition PARP Inhibition SSB->PARP_inhibition unrepaired DSB Double-Strand Break (DSB) PARP_inhibition->DSB HR_repair Homologous Recombination (HR) Repair DSB->HR_repair Cell_survival Cell Survival HR_repair->Cell_survival SSB2 Single-Strand Break (SSB) PARP_inhibition2 PARP Inhibition SSB2->PARP_inhibition2 unrepaired DSB2 Double-Strand Break (DSB) PARP_inhibition2->DSB2 HR_deficient Defective HR Repair DSB2->HR_deficient Cell_death Cell Death HR_deficient->Cell_death G start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells treat_cells 2. Treat with drug matrix (Drug A, Drug B, Combination) seed_cells->treat_cells incubate 3. Incubate for 48-72 hours treat_cells->incubate add_mtt 4. Add MTT solution incubate->add_mtt incubate_mtt 5. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 6. Solubilize formazan with DMSO incubate_mtt->solubilize read_plate 7. Read absorbance solubilize->read_plate analyze 8. Calculate CI/Synergy Score read_plate->analyze end End analyze->end

References

Technical Support Center: Refining PARPYnD Synthesis for Higher Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of PARPYnD, a potent photoaffinity probe for poly(ADP-ribose) polymerase (PARP). Our goal is to help you optimize your synthetic route for higher yields and purity.

Troubleshooting Guide

This guide addresses specific problems that may arise during the multi-step synthesis of this compound. The proposed synthetic route involves the preparation of three key fragments followed by their sequential coupling.

Diagram of the Proposed this compound Synthesis Workflow:

This compound Synthesis Workflow cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis cluster_2 Fragment 3 Synthesis cluster_3 Final Assembly A Starting Materials for Diazirine B 3-(3-(but-3-yn-1-yl)-3H- diazirin-3-yl)propanoic acid A->B Multi-step synthesis or commercial purchase H This compound C Pyridine Precursors D 5-amino-3-cyano-2- (piperazin-1-yl)pyridine C->D One-pot reaction G Intermediate 1 D->G Amide Coupling 1 (Fragment 3) E Phthalic Anhydride & Benzoic Acid Derivative F 3-((4-oxo-3,4-dihydrophthalazin- 1-yl)methyl)benzoic acid E->F Condensation & Hydrazine reaction G->H Amide Coupling 2 (Fragment 1)

Caption: Proposed workflow for the synthesis of this compound via a convergent approach.

Problem Potential Cause(s) Recommended Solution(s)
Fragment 1: Low yield of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid 1. Incomplete oxidation of the diaziridine precursor. 2. Decomposition of the diazirine ring during synthesis or workup.[1][2] 3. Side reactions during the introduction of the butynyl group.1. Use fresh oxidizing agents like silver oxide (Ag₂O) or manganese dioxide (MnO₂). Ensure anhydrous conditions. 2. Diazirines are sensitive to strong acids and prolonged exposure to light.[3] Use buffered conditions for workup and protect reaction mixtures from light. 3. Consider using a milder alkylating agent or optimizing the reaction temperature to minimize side products.
Fragment 2: Inefficient synthesis of 5-amino-3-cyano-2-(piperazin-1-yl)pyridine 1. Low conversion in the one-pot multi-component reaction.[4] 2. Formation of regioisomers. 3. Difficulty in purification.[5][6]1. Optimize the ratio of reactants and the catalyst (e.g., ammonium acetate).[4] Experiment with different solvents and reaction temperatures. 2. Use a stepwise approach to control regioselectivity if the one-pot method fails. 3. Purify via column chromatography using a gradient elution. Washing with a dilute acid solution can sometimes help remove basic impurities.[7]
Fragment 3: Low yield of 3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid 1. Incomplete initial condensation reaction. 2. Poor yield in the cyclization step with hydrazine.[8][9]1. Ensure anhydrous conditions for the initial condensation. Consider using a stronger dehydrating agent. 2. Optimize the reaction time and temperature for the hydrazine cyclization. Using hydrazine hydrate in a high-boiling solvent like ethanol or acetic acid is common.[9]
Amide Coupling 1 & 2: Low yield of coupled products 1. Inefficient activation of the carboxylic acid.[10][11] 2. Steric hindrance between the fragments. 3. Epimerization at chiral centers (if applicable). 4. Hydrolysis of the activated ester.1. Use a more potent coupling reagent such as HATU, HBTU, or COMU®.[12][13] 2. Increase reaction time and/or temperature. Consider using microwave-assisted synthesis. 3. Add a racemization suppressant like HOBt or OxymaPure®.[12] 4. Ensure all reagents and solvents are anhydrous.
Final Product: this compound is impure after purification 1. Presence of unreacted starting materials or coupling reagents. 2. Decomposition of the diazirine moiety during purification.1. Use a multi-step purification process, such as a combination of column chromatography and preparative HPLC. 2. Avoid acidic conditions and prolonged exposure to light during purification. Use a neutral or slightly basic mobile phase for chromatography if possible.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the this compound synthesis?

A1: The formation and handling of the diazirine-containing fragment (Fragment 1) is often the most challenging part of the synthesis. Diazirines can be sensitive to heat, light, and strong acids, leading to decomposition and lower yields.[1][2][3] Careful control of reaction conditions and appropriate workup procedures are crucial.

Q2: Which amide coupling reagent is best for the final steps?

A2: For coupling complex and potentially sterically hindered fragments, phosphonium or uronium-based reagents like PyBOP, HBTU, or HATU are generally more effective than carbodiimides (e.g., DCC, EDC) alone.[12][13] The choice may require some optimization, and the addition of a base like DIPEA is typically required.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for monitoring reaction progress. LC-MS is particularly useful for confirming the identity of intermediates and the final product.

Q4: What are the expected yields for each step?

A4: The yields can vary significantly based on the specific conditions and scale of the reaction. Below is a table of estimated yields based on similar transformations reported in the literature.

Reaction Step Description Estimated Yield Range
Fragment 1 Synthesis Synthesis of the diazirine-propanoic acid fragment.30-50% (multi-step)
Fragment 2 Synthesis One-pot synthesis of the aminocyano-piperazinyl-pyridine core.[4]50-70%
Fragment 3 Synthesis Two-step synthesis of the phthalazinone-benzoic acid fragment.60-80%
Amide Coupling 1 Coupling of Fragment 2 and Fragment 3.70-90%
Amide Coupling 2 Final coupling of the intermediate with Fragment 1.60-80%
Overall Yield Estimated overall yield for the entire synthesis.5-15%

Q5: What is the role of the diazirine and alkyne groups in this compound?

A5: The diazirine group is a photoaffinity label. Upon exposure to UV light, it forms a highly reactive carbene that can form a covalent bond with nearby molecules, such as the PARP enzyme.[14][15] The alkyne group serves as a bioorthogonal handle for "click" chemistry, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) for visualization or purification of the labeled proteins.

Experimental Protocols

A detailed, optimized protocol for the synthesis of this compound is provided below. Note: This is a proposed synthetic route and may require further optimization.

Synthesis of 3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Fragment 3)

  • To a solution of 3-formylbenzoic acid (1.0 eq) in a suitable solvent (e.g., toluene), add 2-carboxybenzaldehyde (1.0 eq) and a catalytic amount of a dehydrating agent.

  • Reflux the mixture with a Dean-Stark trap to remove water.

  • After completion, cool the reaction and add hydrazine hydrate (1.2 eq).

  • Reflux the mixture until the reaction is complete (monitored by TLC/LC-MS).

  • Cool the reaction mixture, and collect the precipitated product by filtration. Wash with a cold solvent and dry under vacuum.

Synthesis of 5-amino-3-cyano-2-(piperazin-1-yl)pyridine (Fragment 2)

  • In a round-bottom flask, combine malononitrile (1.0 eq), an appropriate orthoformate derivative (2.0 eq), N-Boc-piperazine (1.0 eq), and ammonium acetate (5.0 eq) in a suitable solvent (e.g., ethanol).[4]

  • Heat the reaction mixture at 90-100 °C for 2-4 hours.

  • Monitor the reaction by TLC/LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Remove the Boc protecting group using standard conditions (e.g., TFA in DCM) to yield the free amine.

Final Assembly of this compound

  • Amide Coupling 1: Dissolve Fragment 3 (1.0 eq) and the deprotected Fragment 2 (1.0 eq) in an anhydrous solvent (e.g., DMF).

  • Add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Perform an aqueous workup and extract the product. Purify by column chromatography to obtain the intermediate.

  • Amide Coupling 2: Dissolve the intermediate from the previous step (1.0 eq) and Fragment 1 (3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid, 1.1 eq) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.2 eq).

  • Stir the reaction at room temperature, protected from light, until completion.

  • Perform an aqueous workup, extract the final product, and purify by preparative HPLC to obtain pure this compound.

Signaling Pathway

PARP enzymes play a crucial role in DNA repair. PARP inhibitors, like this compound, block this repair mechanism, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with deficient DNA repair pathways (e.g., BRCA mutations). This concept is known as synthetic lethality.

PARP Signaling Pathway cluster_inhibition Effect of PARP Inhibition cluster_cell_fate Cell Fate DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP recruits Replication_fork Replication Fork Collapse DNA_damage->Replication_fork PAR PAR Polymer Synthesis PARP->PAR catalyzes DNA_repair DNA Repair Proteins (e.g., XRCC1) PAR->DNA_repair recruits Repair_pathway Base Excision Repair (BER) DNA_repair->Repair_pathway mediates Repair_pathway->DNA_damage resolves DSB DNA Double-Strand Break Replication_fork->DSB HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR repaired by Apoptosis Apoptosis DSB->Apoptosis unrepaired in HR-deficient cells (e.g., BRCA mutation) Cell_survival Cell Survival HR->Cell_survival This compound This compound (PARP Inhibitor) This compound->PARP inhibits

Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

References

troubleshooting unexpected results with PARPYnD

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and optimize their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of the PARPYnD technology.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound technology?

A1: this compound, or PARP-dependent Nanoparticle Delivery, is a proprietary technology that leverages the cellular activity of Poly (ADP-ribose) polymerase (PARP) enzymes to achieve targeted intracellular delivery of cargo-loaded nanoparticles. The system is designed to deliver therapeutic agents, imaging probes, or research compounds specifically to cells with high PARP activity, which is often a hallmark of DNA damage and certain cancer types.

Q2: What are the critical components of the this compound system?

A2: The this compound system consists of three core components:

  • pD-NPs (this compound Nanoparticles): Biocompatible nanoparticles loaded with the experimental cargo.

  • pD-Linker: A proprietary linker molecule that tethers the cargo to the nanoparticle and is cleaved in a PARP-dependent manner.

  • pD-Activator: A compound that enhances the cellular uptake of the nanoparticle complex.

Q3: Can I use my own nanoparticles or cargo with the pD-Linker and pD-Activator?

A3: The pD-Linker and pD-Activator have been optimized for use with the provided pD-NPs. While it is theoretically possible to adapt the system, it would require extensive optimization and is not recommended for standard experimental setups. Custom conjugation services are available through our technical support team.

Q4: How is the this compound signal quantified?

A4: Quantification depends on the cargo. For fluorescent cargo, the signal is typically measured via flow cytometry or fluorescence microscopy. For therapeutic cargo, the downstream effect (e.g., cell viability, target engagement) is measured using appropriate assays.

Troubleshooting Unexpected Results

This guide addresses specific issues you might encounter during your this compound experiments in a question-and-answer format.

Issue 1: Low or No Signal in Positive Control Cells

Q: I am not observing the expected signal (e.g., fluorescence) in my positive control cell line, which is known to have high PARP activity. What could be the cause?

A: This is a common issue that can stem from several factors related to reagent handling, experimental setup, or the health of your cells. Below is a table outlining potential causes and solutions.

Troubleshooting Low/No Signal

Potential Cause Recommended Solution
Improper Reagent Storage The pD-Linker and pD-Activator are sensitive to light and temperature. Ensure they have been stored at -20°C and protected from light. Aliquot reagents to avoid multiple freeze-thaw cycles.
Incorrect Reagent Dilution Prepare fresh dilutions of all components for each experiment. Verify your calculations and ensure you are using the recommended diluents.
Suboptimal Cell Health Ensure cells are healthy, actively dividing, and are within a low passage number. High cell confluence can affect results. We recommend seeding cells to be at 70-80% confluency at the time of the experiment.
Insufficient Incubation Time The incubation time for the pD-NP complex can vary between cell types. Perform a time-course experiment (e.g., 2, 4, 6, 12 hours) to determine the optimal incubation time for your specific cell line.

| Degraded pD-Activator | The pD-Activator can lose potency over time. If you suspect degradation, request a fresh vial from technical support and compare results. |

Issue 2: High Background Signal in Negative Control Cells

Q: My negative control cells (low PARP activity) are showing a high signal, making it difficult to distinguish from my positive controls. What should I do?

A: High background can be attributed to non-specific uptake of the nanoparticles or issues with the washing steps. Refer to the table below for troubleshooting steps.

Troubleshooting High Background Signal

Potential Cause Recommended Solution
Inadequate Washing Increase the number and rigor of washing steps after incubation with the pD-NP complex. Use a gentle buffer like PBS to avoid dislodging cells.
Excessive pD-NP Concentration High concentrations of pD-NPs can lead to non-specific, passive uptake. Perform a concentration titration to find the optimal concentration that maximizes the signal-to-noise ratio.
Cell Auto-fluorescence If using a fluorescent cargo, check for inherent auto-fluorescence in your cell line at the same wavelength. Include an "unstained" control group in your experiment.

| Contamination of Cell Culture | Mycoplasma or other microbial contamination can affect cell membrane integrity and lead to increased non-specific uptake. Test your cell cultures for contamination. |

Key Experimental Protocol: Quantifying this compound-mediated Delivery via Flow Cytometry

This protocol outlines the key steps for a standard this compound experiment using a fluorescently-labeled cargo and analysis by flow cytometry.

1. Cell Preparation:

  • Seed cells (e.g., HeLa as positive control, a PARP-inhibitor treated line as negative control) in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.
  • Incubate overnight at 37°C and 5% CO2.

2. Preparation of this compound Complex:

  • Thaw pD-NPs (with fluorescent cargo), pD-Linker, and pD-Activator on ice, protected from light.
  • In a microcentrifuge tube, combine the pD-Linker and pD-NPs in serum-free media and incubate for 30 minutes at room temperature to allow for conjugation.
  • Add the pD-Activator to the mixture and vortex gently.

3. Cell Treatment:

  • Remove the growth media from the cells and wash once with PBS.
  • Add the complete this compound complex to the cells.
  • Incubate for 4 hours at 37°C and 5% CO2.

4. Cell Harvesting and Staining:

  • Remove the this compound complex and wash the cells three times with cold PBS.
  • Harvest the cells using a gentle cell dissociation reagent (e.g., TrypLE).
  • Transfer cells to FACS tubes and centrifuge at 300 x g for 5 minutes.
  • Resuspend the cell pellet in 200 µL of FACS buffer (PBS with 2% FBS).

5. Data Acquisition:

  • Analyze the cells on a flow cytometer using the appropriate laser and filter for your fluorescent cargo (e.g., FITC channel for a green fluorescent probe).
  • Collect at least 10,000 events per sample.

Expected Quantitative Results

Cell Line / Condition Mean Fluorescence Intensity (MFI) Expected Outcome
HeLa (Positive Control) > 10,000 High Signal
HeLa + PARP Inhibitor (Negative Control) < 2,000 Low Signal

| Unstained Cells | < 500 | Background |

Visualizations

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound activation and cargo release.

PARPYnD_Pathway cluster_cell Cell Interior DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP activates Cleavage Linker Cleavage PARP->Cleavage mediates pD_NP_Complex pD-NP Complex (Internalized) pD_NP_Complex->Cleavage Cargo_Release Cargo Release Cleavage->Cargo_Release Downstream_Effect Downstream Effect (e.g., Fluorescence, Cell Death) Cargo_Release->Downstream_Effect Extracellular_Complex Extracellular pD-NP Complex Uptake Cellular Uptake (pD-Activator mediated) Extracellular_Complex->Uptake Uptake->pD_NP_Complex

Caption: The proposed signaling pathway for this compound-mediated cargo delivery.

This compound Experimental Workflow

This diagram outlines the major steps in a typical this compound experiment, from cell preparation to data analysis.

PARPYnD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells Reagent_Prep 2. Prepare this compound Complex Cell_Seeding->Reagent_Prep Treatment 3. Treat Cells with Complex Reagent_Prep->Treatment Incubation 4. Incubate Treatment->Incubation Washing 5. Wash Cells Incubation->Washing Harvesting 6. Harvest Cells Washing->Harvesting Data_Acquisition 7. Data Acquisition (e.g., Flow Cytometry) Harvesting->Data_Acquisition Data_Analysis 8. Analyze Results Data_Acquisition->Data_Analysis

Caption: A generalized workflow for this compound experiments.

PARPYnD Technical Support Center: Optimization of Administration Route

Author: BenchChem Technical Support Team. Date: November 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for the optimization of PARPYnD administration route.

Disclaimer: this compound is a fictional PARP inhibitor. The following information is based on established knowledge and experimental practices for the class of PARP (Poly ADP-ribose polymerase) inhibitors in general.

This guide is intended for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions and troubleshoots common issues encountered during the preclinical development and optimization of the administration route for the PARP inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions through a mechanism known as "synthetic lethality".[1] PARP enzymes, particularly PARP1 and PARP2, are crucial for repairing DNA single-strand breaks (SSBs).[2][3] When this compound inhibits these enzymes, SSBs are not repaired.[4] During DNA replication, these unrepaired SSBs lead to the collapse of replication forks, creating more severe DNA double-strand breaks (DSBs).[3][5] In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), these DSBs cannot be fixed, leading to genomic instability and ultimately, cell death.[1] Normal cells, which have functional DSB repair pathways, are less affected.[3] A key aspect of PARP inhibitor action is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps it on the DNA, which is a highly cytotoxic lesion.[2][4]

Simplified PARP Inhibition Signaling Pathway cluster_normal cluster_cancer DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP activates Replication_Fork Replication Fork Stalling DNA_SSB->Replication_Fork during S-phase PARylation PARylation & Recruitment of Repair Proteins PARP->PARylation PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping SSB_Repair SSB Repaired PARylation->SSB_Repair This compound This compound (PARP Inhibitor) This compound->PARP inhibits & traps PARP_Trapping->Replication_Fork DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Proficient Normal Cell (HR Proficient) HR_Deficient Cancer Cell (e.g., BRCA-mutant) HR_Repair DSB Repaired by Homologous Recombination HR_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Genomic Instability & Cell Death HR_Deficient->Apoptosis HR pathway is deficient

Caption: Mechanism of synthetic lethality induced by this compound.

Q2: What are the common administration routes for PARP inhibitors like this compound, and how do they compare?

A2: Most clinically approved PARP inhibitors are administered orally.[6] However, for preclinical research and to overcome specific challenges, other routes are often explored.

  • Oral (PO): This is the most common route for patient convenience.[7] However, it can be plagued by issues of low or variable bioavailability due to factors like poor solubility and first-pass metabolism.[7][8][9]

  • Intravenous (IV): IV administration bypasses absorption barriers, ensuring 100% bioavailability and providing precise control over plasma concentrations. This route is common in early-stage preclinical studies to establish maximum efficacy but can lead to higher peak concentrations (Cmax), potentially increasing systemic toxicity.[10][11]

  • Intraperitoneal (IP): Often used in rodent tumor models, especially for ovarian cancer, IP injection can achieve high local drug concentrations within the peritoneal cavity while potentially reducing systemic exposure.[12]

  • Sustained-Release Formulations: Novel delivery systems, such as implantable devices, can provide continuous, localized drug release over an extended period, maintaining therapeutic concentrations at the tumor site while minimizing systemic side effects.[13]

Q3: What key pharmacokinetic (PK) parameters should we monitor when comparing administration routes?

A3: When optimizing the administration route, it is critical to assess a standard set of PK parameters to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include:

  • Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Concentration): The time it takes to reach Cmax.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t½ (Half-life): The time required for the drug concentration to decrease by half.

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation. For IV, this is 100%. For other routes, it is calculated relative to IV.

Troubleshooting Guide

Problem 1: Low and variable oral bioavailability of this compound in our mouse model.

Question: We are observing a low oral bioavailability (%F < 10%) with high inter-animal variability for this compound. What are the potential causes, and how can we improve this?

Answer: Low and variable oral bioavailability is a common challenge for many small molecule inhibitors, including PARP inhibitors like olaparib.[9][14] The primary causes are often poor aqueous solubility, degradation in the gastrointestinal (GI) tract, extensive first-pass metabolism in the gut wall and liver, or active removal by efflux pumps like P-glycoprotein (P-gp).[6]

Recommended Solutions:

  • Formulation Optimization: The formulation can dramatically impact bioavailability.[7] Moving from a simple suspension in an aqueous vehicle to a more advanced formulation is a critical first step.

  • Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles can improve solubility, protect it from degradation, and enhance absorption.[8] Nanomedicines can also alter drug uptake pathways, potentially overcoming efflux pump-mediated resistance.[10][11]

  • Excipient Selection: The inactive ingredients (excipients) in a formulation play a crucial role.[7] Using solubility enhancers, such as cyclodextrins or surfactants, can significantly improve drug dissolution.

Table 1: Comparison of Formulation Strategies to Improve Oral Bioavailability

Formulation StrategyDescriptionPotential Impact on PK ParametersKey Considerations
Simple Suspension Drug suspended in an aqueous vehicle (e.g., methylcellulose).Low Cmax and AUC, high variability.Simple to prepare but often results in poor exposure.
Lipid-Based Formulations Drug dissolved in lipids, oils, or surfactants (e.g., SEDDS¹).Increased Cmax and AUC, reduced variability.Enhances dissolution and lymphatic uptake, bypassing the liver.
Nano-suspensions Drug particle size is reduced to the nanometer range.Faster dissolution rate leading to higher Cmax and AUC.[9]Can be prepared by wet milling or solvent evaporation techniques.[9]
Solid Dispersions Drug is dispersed in a solid polymer matrix (e.g., PVP, PEG).Improved solubility and dissolution, leading to higher bioavailability.A common strategy for poorly soluble compounds.

¹Self-emulsifying drug delivery system

Problem 2: High in vitro potency but poor in vivo efficacy after oral administration.

Question: this compound shows potent cytotoxicity in our BRCA-mutant cell lines (IC50 < 10 nM), but in our xenograft model, oral administration at the maximum tolerated dose (MTD) results in minimal tumor growth inhibition. Could this be an administration route issue?

Answer: This is a classic drug development challenge often rooted in suboptimal pharmacokinetics (PK) and/or pharmacodynamics (PD). High in vitro potency does not guarantee in vivo success if the drug does not reach the tumor in sufficient concentrations for a sufficient duration. The administration route is a primary determinant of the drug's PK profile.[15]

Recommended Workflow:

To diagnose this issue, a systematic PK/PD study is required to determine if therapeutic concentrations of this compound are being achieved and maintained in both the plasma and, more importantly, the tumor tissue.

start Start: Poor In Vivo Efficacy Observed formulation 1. Confirm Formulation Is Stable & Homogeneous start->formulation pk_study 2. Conduct Preclinical PK Study (IV vs. Oral Route) formulation->pk_study pk_analysis 3. Analyze PK Parameters (Plasma & Tumor Tissue) pk_study->pk_analysis low_exposure Result: Low Tumor Exposure (AUCtumor < Target) pk_analysis->low_exposure pd_study 4. Assess Target Engagement (PD) in Tumor Biopsies low_exposure->pd_study No optimize_route 5. Optimize Administration (e.g., IV, IP, Nano-formulation) low_exposure->optimize_route Yes no_inhibition Result: Insufficient PARP Inhibition pd_study->no_inhibition no_inhibition->optimize_route Yes efficacy_study 6. Re-evaluate Efficacy with Optimized Route no_inhibition->efficacy_study No (Re-evaluate MTD or Target) optimize_route->efficacy_study end End: Correlate PK/PD with Efficacy efficacy_study->end

Caption: Workflow to troubleshoot poor in vivo efficacy.

Detailed Experimental Protocol: Preclinical Pharmacokinetic (PK) Study

This protocol outlines a single-dose PK study in tumor-bearing mice to compare oral (PO) and intravenous (IV) administration of this compound.

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) and bioavailability of this compound in plasma and tumor tissue.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude with BRCA-mutant xenografts).

  • This compound compound.

  • IV formulation vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline).

  • Oral gavage formulation vehicle (e.g., 0.5% Methylcellulose).

  • Gavage needles, syringes, collection tubes (with anticoagulant).

  • Analytical equipment (LC-MS/MS).

Methodology:

  • Animal Dosing:

    • Acclimate animals and record body weights.

    • Divide mice into two main groups: IV and PO administration (n=3-4 mice per time point).

    • IV Group: Administer this compound at a low dose (e.g., 2 mg/kg) via tail vein injection.

    • PO Group: Administer this compound at a higher dose (e.g., 20 mg/kg) via oral gavage.

  • Sample Collection:

    • Collect blood samples (via retro-orbital or submandibular bleed) at designated time points.

    • Suggested time points:

      • IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.

      • PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours.

    • At each time point, euthanize a cohort of animals and immediately collect plasma (by centrifugation) and harvest tumor tissue.

    • Flash-freeze all samples in liquid nitrogen and store at -80°C.

  • Sample Analysis:

    • Develop and validate a sensitive LC-MS/MS method for quantifying this compound in plasma and tumor homogenates.

    • Prepare calibration standards and quality control samples.

    • Extract this compound from the samples and analyze using the LC-MS/MS method.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC, etc.) for both plasma and tumor.

    • Calculate the oral bioavailability (%F) using the formula: %F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

    • Calculate the tumor-to-plasma ratio (AUC_tumor / AUC_plasma) to assess tumor penetration. Some PARP inhibitors show favorable tumor accumulation.[15][16]

Problem 3: Significant systemic toxicity observed with intravenous (IV) administration.

Question: Our IV formulation of this compound shows excellent tumor exposure and efficacy, but we are observing dose-limiting toxicities, such as severe neutropenia and weight loss. How can we maintain efficacy while reducing toxicity?

Answer: This issue arises when the therapeutic window is narrow. The high peak concentration (Cmax) associated with IV bolus injections can drive toxicity. The goal is to alter the drug's biodistribution to favor tumor accumulation while minimizing exposure to sensitive tissues like bone marrow.

Recommended Solutions:

  • Optimize Dosing Schedule: Instead of a single high-dose bolus, consider a continuous infusion or more frequent, lower-dose injections. This can lower the Cmax while maintaining the same total exposure (AUC), often reducing toxicity.

  • Switch to Localized Delivery: For specific tumor types, a switch to intraperitoneal (IP) administration may be beneficial. This can increase the drug concentration at the tumor site within the peritoneum while lowering systemic exposure.

  • Utilize Targeted Nanocarriers: This is a more advanced strategy. Encapsulating this compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) can alter its PK profile.[10][17]

    • Passive Targeting: Nanoparticles tend to accumulate in tumors through the Enhanced Permeability and Retention (EPR) effect. This can increase the tumor-to-plasma concentration ratio.[17]

    • Active Targeting: Nanoparticles can be decorated with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, further enhancing tumor-specific delivery.[12] Studies have shown that targeted nanoparticle delivery can significantly increase the cytotoxic efficacy of a PARP inhibitor compared to the free drug.[12]

References

Validation & Comparative

A Comparative Analysis of PARP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. This guide provides a comparative analysis of several key PARP inhibitors—Olaparib, Rucaparib, Niraparib, Talazoparib, and the investigational agent Veliparib—alongside PARPYnD, a potent photoaffinity probe used in preclinical research to study PARP engagement. This comparison focuses on their mechanisms of action, biochemical potency, and the experimental protocols used to evaluate them, providing researchers, scientists, and drug development professionals with a comprehensive resource.

Mechanism of Action: The Principle of Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication.[2] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway.[3] However, in cancer cells with mutations in HR genes, such as BRCA1 and BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[2] This concept, where the simultaneous loss of two pathways is lethal to a cell while the loss of either one alone is not, is known as synthetic lethality and forms the therapeutic basis for PARP inhibitors.[4][5]

Another critical aspect of the mechanism of action for some PARP inhibitors is "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of the break.[6] This PARP-DNA complex is highly cytotoxic, as it can interfere with DNA replication and transcription, leading to cell death.[6][7] The potency of PARP trapping varies among different inhibitors and is considered a key factor in their clinical efficacy.[6][8]

Comparative Efficacy and Potency

The following table summarizes the key quantitative data for this compound and several clinically relevant PARP inhibitors. The data highlights the differences in their inhibitory concentrations (IC50) against different PARP enzymes and their relative PARP trapping abilities.

CompoundTarget(s)IC50 (PARP1)IC50 (PARP2)PARP Trapping PotencyKey FDA-Approved Indications
This compound PARP1, PARP2, PARP638 nM[9]6 nM[9]Not reported as a therapeutic; potent photoaffinity probe[9]Research Use Only
Olaparib PARP1, PARP2, PARP3[5]Median Kᵢ ~0.2-0.3 nM[6]Median Kᵢ ~0.2-0.3 nM[6]Less potent trapper than Talazoparib[6][8]Ovarian, Breast, Pancreatic, Prostate Cancer[10][11]
Rucaparib PARP1, PARP2Median Kᵢ between Talazoparib and Olaparib[6]Median Kᵢ ~0.2-0.3 nM[6]Less potent trapper than Talazoparib[6]Ovarian, Prostate Cancer[10][11]
Niraparib PARP1, PARP2Median Kᵢ ~2-4 nM[6]Median Kᵢ ~2-4 nM[6]More potent trapper than Olaparib and Rucaparib[7]Ovarian Cancer[7][11]
Talazoparib PARP1, PARP2Significantly more potent than other approved PARPis in vitro[6]Median Kᵢ ~0.2 nM[6]Most potent trapper (~100x > Olaparib)[6][7][8]Breast Cancer[11]
Veliparib PARP1, PARP2Kᵢ = 5.2 nM[12]Kᵢ = 2.9 nM[12]Weak PARP trapper[13]Investigational, not FDA-approved[14]

Experimental Protocols

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For PARP inhibitors, IC50 values are typically determined using enzymatic assays.

General Protocol for PARP Enzymatic Assay:

  • Reagents and Materials: Recombinant human PARP1 or PARP2 enzyme, activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent), NAD+ (the substrate for PARP), biotinylated NAD+, streptavidin-coated plates, and a detection reagent (e.g., horseradish peroxidase-conjugated anti-PAR antibody or a fluorescent probe).

  • Assay Procedure:

    • The PARP enzyme is incubated with activated DNA in an assay buffer.

    • The test compound (e.g., this compound or another PARP inhibitor) is added at various concentrations.

    • The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

    • The reaction is stopped, and the plate is washed to remove unincorporated NAD+.

    • The amount of incorporated biotinylated ADP-ribose (a measure of PARP activity) is quantified by adding a streptavidin-conjugated detection reagent.

    • The signal is read using a plate reader.

  • Data Analysis: The percentage of PARP inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

PARP Trapping Assay

PARP trapping assays are designed to measure the ability of an inhibitor to stabilize the PARP-DNA complex.

General Protocol for In Vitro PARP Trapping Assay:

  • Reagents and Materials: Recombinant human PARP1, a radiolabeled or fluorescently labeled DNA oligonucleotide containing a single-strand break, and the test compound.

  • Assay Procedure:

    • PARP1 is incubated with the labeled DNA oligonucleotide in the presence of varying concentrations of the test compound.

    • The mixture is then treated with a strong denaturant (e.g., potassium chloride and a detergent) to dissociate non-covalently bound proteins from the DNA.

    • The amount of PARP1 that remains bound (trapped) to the DNA is quantified. This can be done by various methods, such as filter binding assays (for radiolabeled DNA) or fluorescence polarization (for fluorescently labeled DNA).

  • Data Analysis: The amount of trapped PARP-DNA complex is plotted against the concentration of the inhibitor to determine the trapping potency.

Visualizing the Molecular Pathways

The Role of PARP in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.

PARP_in_BER DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) synthesis PARP1->PAR catalyzes XRCC1 XRCC1 Recruitment PAR->XRCC1 recruits Repair_Complex DNA Repair Complex Assembly XRCC1->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair

Caption: PARP1-mediated DNA single-strand break repair pathway.

Synthetic Lethality in Cancer Cells

This diagram demonstrates the concept of synthetic lethality, where PARP inhibition is selectively toxic to cancer cells with deficient homologous recombination repair.

Synthetic_Lethality cluster_Normal_Cell Normal Cell cluster_Cancer_Cell Cancer Cell (HR-deficient) SSB_Normal Single-Strand Break (SSB) PARP_Inhibitor_Normal PARP Inhibitor SSB_Normal->PARP_Inhibitor_Normal blocked by DSB_Normal Double-Strand Break (DSB) PARP_Inhibitor_Normal->DSB_Normal leads to HR_Repair_Normal Homologous Recombination (HR) Repair DSB_Normal->HR_Repair_Normal repaired by Cell_Survival_Normal Cell Survival HR_Repair_Normal->Cell_Survival_Normal SSB_Cancer Single-Strand Break (SSB) PARP_Inhibitor_Cancer PARP Inhibitor SSB_Cancer->PARP_Inhibitor_Cancer blocked by DSB_Cancer Double-Strand Break (DSB) PARP_Inhibitor_Cancer->DSB_Cancer leads to HR_Deficient Defective HR Repair DSB_Cancer->HR_Deficient cannot be repaired Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death

Caption: The mechanism of synthetic lethality with PARP inhibitors.

Experimental Workflow for PARP Inhibitor Evaluation

This workflow outlines the typical progression of experiments used to characterize a novel PARP inhibitor.

Experimental_Workflow Enzymatic_Assay Enzymatic Assay (IC50 Determination) Cell_Based_Assays Cell-Based Assays (Potency & Cytotoxicity) Enzymatic_Assay->Cell_Based_Assays PARP_Trapping PARP Trapping Assay Cell_Based_Assays->PARP_Trapping In_Vivo_Models In Vivo Animal Models (Efficacy & Toxicity) PARP_Trapping->In_Vivo_Models Clinical_Trials Clinical Trials In_Vivo_Models->Clinical_Trials

Caption: A typical experimental workflow for evaluating PARP inhibitors.

References

Cross-Validation of PARP Inhibitor Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Poly (ADP-ribose) polymerase (PARP) enzymes are critical players in cellular processes, most notably in DNA repair and the maintenance of genomic integrity.[1][2] This has made them a prime target in oncology, leading to the development of PARP inhibitors (PARPis), a class of drugs that has shown significant efficacy in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] However, the therapeutic response to PARPis can vary significantly across different tumor types and even among patients with similar genetic backgrounds. This guide provides a comparative overview of PARP and PARPi activity across various cell lines, supported by experimental data and detailed protocols to aid researchers in the cross-validation of these crucial therapeutic agents.

The PARP Signaling Pathway in DNA Damage Response

At its core, PARP-1, the most abundant of the PARP family, acts as a DNA damage sensor.[5] Upon detecting a single-strand break in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones.[6][7] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[7]

PARP_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes PARPi PARP Inhibitor PARP1->PARPi inhibited by NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, DNA Ligase III) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair

Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair.

Comparative Efficacy of PARP Inhibitors Across Cancer Cell Lines

The sensitivity of cancer cells to different PARP inhibitors is not uniform. This variation can be attributed to the specific genetic background of the cell line, the potency of the inhibitor, and its ability to "trap" PARP on DNA.[8][9] PARP trapping is a key mechanism of action for many PARPis, where the inhibitor not only blocks PARP's catalytic activity but also stabilizes the PARP-DNA complex, leading to cytotoxic double-strand breaks during DNA replication.[8]

Below is a summary of the half-maximal inhibitory concentration (IC50) values for several common PARP inhibitors across a panel of breast and ovarian cancer cell lines. Lower IC50 values indicate greater potency.

PARP InhibitorCell LineCancer TypeBRCA1/2 StatusIC50 (µM)Reference
Olaparib PEO1OvarianBRCA2 mutant~5[9]
PEO4OvarianBRCA2 wild-type>10[9]
UWB1.289OvarianBRCA1 mutant~1[9]
UWB1.289+BRCA1OvarianBRCA1 wild-type>10[9]
MDA-MB-231Breast (TNBC)Wild-type~10[10]
BT-474BreastWild-type~5[10]
Niraparib PEO1OvarianBRCA2 mutant~1[9]
PEO4OvarianBRCA2 wild-type>10[9]
UWB1.289OvarianBRCA1 mutant~0.1[9]
UWB1.289+BRCA1OvarianBRCA1 wild-type>1[9]
Rucaparib PEO1OvarianBRCA2 mutant>10[9]
PEO4OvarianBRCA2 wild-type>10[9]
UWB1.289OvarianBRCA1 mutant~1[9]
UWB1.289+BRCA1OvarianBRCA1 wild-type>10[9]
Talazoparib PEO1OvarianBRCA2 mutant~0.01[9]
PEO4OvarianBRCA2 wild-type~1[9]
UWB1.289OvarianBRCA1 mutant~0.001[9]
UWB1.289+BRCA1OvarianBRCA1 wild-type~0.1[9]
Veliparib PEO1OvarianBRCA2 mutant>10[9]
PEO4OvarianBRCA2 wild-type>10[9]
UWB1.289OvarianBRCA1 mutant~10[9]
UWB1.289+BRCA1OvarianBRCA1 wild-type>10[9]

Note: IC50 values are approximate and can vary based on the specific assay conditions.

It is important to note that while BRCA mutations are a key indicator of PARPi sensitivity, studies have shown that in large cell line collections, BRCA1/2 alterations are not always associated with increased sensitivity.[3][11] Other factors, such as high PARP1 expression, may also predict response.[3]

Potency and PARP Trapping Characteristics of Common PARP Inhibitors

The clinical efficacy of PARP inhibitors is influenced by both their catalytic inhibition and their ability to trap PARP-DNA complexes.[8] Talazoparib is recognized as the most potent PARP trapper among the inhibitors listed.[8][9]

PARP InhibitorRelative PARP Trapping Potency
Talazoparib Strongest
Niraparib Strong
Rucaparib Moderate
Olaparib Moderate
Veliparib Weakest

Experimental Protocols for Assessing PARP/PARPi Activity

Accurate cross-validation of PARPi activity requires robust and standardized experimental protocols. Below are methodologies for key assays.

Cell Viability and Cytotoxicity Assays

These assays measure the effect of PARP inhibitors on cell proliferation and survival.

  • MTS Assay:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PARP inhibitor for a specified period (e.g., 72 hours).

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

    • Calculate the IC50 value from the dose-response curve.[9]

  • Colony Formation Assay:

    • Seed a low number of cells in 6-well plates.

    • Treat with the PARP inhibitor for 24 hours.

    • Remove the drug-containing medium and replace it with fresh medium.

    • Allow the cells to grow for 10-14 days until visible colonies form.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies to determine the surviving fraction.[10]

PARP Activity Assays

These assays directly measure the enzymatic activity of PARP.

  • ELISA-based PARP Activity Assay:

    • Prepare cell lysates from treated and untreated cells.

    • Use a kit that typically involves incubating the cell lysate in a histone-coated plate with biotinylated NAD+.

    • PARP in the lysate will use the biotinylated NAD+ to form PAR chains on the histones.

    • The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.

    • The color intensity is proportional to PARP activity.

  • NAD/NADH-Glo™ Assay:

    • This is a bioluminescent assay that measures the consumption of NAD+, the substrate for PARP.[12]

    • In the presence of DNA damage, PARP activity increases, leading to the depletion of NAD+.[12]

    • The assay measures the remaining NAD+ levels, which are inversely proportional to PARP activity.

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP on DNA.

  • Fluorescence Polarization (FP) Assay:

    • This assay utilizes a fluorescently labeled DNA probe.

    • When PARP binds to the probe, the polarization of the emitted light increases.

    • A PARP inhibitor that traps PARP on the DNA will cause a dose-dependent increase in the FP signal.[13]

Western Blot for PARP Cleavage

Cleavage of PARP-1 by caspases is a hallmark of apoptosis.

  • Treat cells with the PARP inhibitor.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with an antibody that recognizes both full-length PARP-1 (116 kDa) and the cleaved fragment (89 kDa).

  • The presence of the 89 kDa fragment indicates apoptosis.[14]

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel PARP inhibitor in different cell lines.

Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Comparison Cell_Lines Select Panel of Cell Lines (e.g., BRCA mutant vs. wild-type) Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTS, Colony Formation) Cell_Lines->Viability_Assay IC50 Determine IC50 Values Viability_Assay->IC50 PARP_Activity PARP Activity Assay (e.g., ELISA, NAD/NADH-Glo™) IC50->PARP_Activity PARP_Trapping PARP Trapping Assay (e.g., Fluorescence Polarization) IC50->PARP_Trapping Apoptosis_Assay Apoptosis Assay (e.g., PARP Cleavage Western Blot) IC50->Apoptosis_Assay Compare_Potency Compare Potency and Efficacy Across Cell Lines PARP_Activity->Compare_Potency PARP_Trapping->Compare_Potency Apoptosis_Assay->Compare_Potency Correlate Correlate with Genetic Background (e.g., BRCA status, PARP1 expression) Compare_Potency->Correlate Conclusion Draw Conclusions on Inhibitor's Profile Correlate->Conclusion

Caption: Experimental workflow for cross-validating PARP inhibitor activity.

References

A Comparative Guide to the Pharmacokinetic Profiles of PARP Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of four prominent Poly (ADP-ribose) polymerase (PARP) inhibitor analogs: Olaparib, Niraparib, Rucaparib, and Talazoparib. These agents have emerged as critical therapies in oncology, particularly for cancers with deficiencies in DNA repair mechanisms.[1][2][3] Understanding their distinct pharmacokinetic properties is paramount for optimizing clinical efficacy and safety.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for the four approved PARP inhibitors, offering a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.

ParameterOlaparibNiraparibRucaparibTalazoparib
Dosing Frequency Twice daily[1][2]Once daily[1][2]Twice daily[1][2]Once daily[1][2]
Half-life (t½) ~12-15 hours[4]~36-51 hours[4]~17-19 hours~50-93 hours[5]
Metabolism Extensively by CYP3A4/5[1][2]Mainly by carboxylesterases[2]Extensively by CYP2D6, CYP1A2, CYP3A4[1][2]Minimal metabolism[2][3]
Bioavailability Improved with tablet formulation[6][7]High bioavailabilityModerateHigh bioavailability
Drug-Drug Interaction Potential High, inhibitor of several enzymes and transporters[1][2]Lower risk[1][2]High, inhibitor of several enzymes and transporters[1][2]Minimal risk[1][2]
Dose Adjustments Renal impairment[3][8]Hepatic impairment[3][8]Not specifiedRenal impairment[3][8]

Note: The pharmacokinetic profiles of PARP inhibitors can exhibit moderate-to-high inter-individual variability in plasma exposure.[1][2] Higher exposure levels are often associated with increased toxicity, particularly hematological side effects.[1][2]

Experimental Protocols

The characterization of the pharmacokinetic profiles of PARP inhibitor analogs relies on a series of well-defined experimental protocols. Below are methodologies for two key assays.

1. Quantification of PARP Inhibitors in Plasma using LC-MS/MS

This method is essential for determining the concentration of PARP inhibitors in plasma samples, enabling the calculation of key pharmacokinetic parameters.

  • Sample Preparation: Plasma samples are typically prepared via protein precipitation. An organic solvent, such as acetonitrile, containing an internal standard (e.g., a structurally similar but isotopically labeled compound) is added to the plasma to precipitate proteins.[9]

  • Chromatographic Separation: The supernatant is then injected into a liquid chromatography system. A reversed-phase column, such as a C18 column, is commonly used to separate the analyte from other plasma components.[9][10] The mobile phase usually consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid to improve ionization.[10]

  • Mass Spectrometric Detection: The eluate from the chromatography system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operating in positive ionization mode.[10][11] The mass spectrometer is set to selected reaction monitoring (SRM) mode to specifically detect and quantify the parent and a specific fragment ion of the PARP inhibitor and the internal standard, ensuring high selectivity and sensitivity.[9]

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the PARP inhibitor in the plasma samples.[10]

2. In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is crucial for assessing the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[12]

  • Materials: Liver microsomes (from human or other species), test compound, NADPH regenerating system (to provide the necessary cofactor for CYP enzymes), and a buffer solution (e.g., potassium phosphate buffer).[13]

  • Incubation: The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.[13] Samples are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[13] The reaction is stopped at each time point by adding a cold organic solvent like acetonitrile or methanol, which also precipitates the microsomal proteins.[13]

  • Analysis: After centrifugation to remove the precipitated proteins, the concentration of the remaining parent compound in the supernatant is quantified using LC-MS/MS.[13]

  • Data Analysis: The rate of disappearance of the parent compound over time is used to calculate the in vitro intrinsic clearance, which provides an estimate of the compound's metabolic stability.[14]

Visualizations

Experimental Workflow for Pharmacokinetic Profiling

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies (Animal Models) cluster_2 Sample Analysis cluster_3 Data Analysis & Modeling a Metabolic Stability (Microsomes, Hepatocytes) g LC-MS/MS Bioanalysis of Plasma and Tissues a->g b Plasma Protein Binding h Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) b->h c Cell Permeability (e.g., Caco-2) c->h d Single Dose Pharmacokinetics d->g e Bioavailability Studies e->g f Tissue Distribution f->g g->h i Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling h->i

Caption: Workflow for characterizing the pharmacokinetic profile of a PARP inhibitor analog.

Signaling Pathway of PARP Inhibition

G DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP->PAR synthesizes Replication_Fork Replication Fork PARP->Replication_Fork Trapped PARP leads to fork collapse during replication Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Proficient Homologous Recombination (HR) Proficient Cell DNA_DSB->HR_Proficient HR_Deficient Homologous Recombination (HR) Deficient Cell (e.g., BRCA mutation) DNA_DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.

References

PARPYnD as a Therapeutic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of PARPYnD, a novel photoaffinity probe for Poly (ADP-ribose) polymerase (PARP) enzymes, against established PARP inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of new agents in the PARP inhibitor class. The guide details the underlying signaling pathways, presents comparative potency data, and outlines standard experimental protocols for validation.

The Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand breaks (SSBs) in DNA. In healthy cells, if this repair fails and the SSB progresses to a more lethal double-strand break (DSB) during replication, the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2, efficiently repairs the damage.

However, in cancers with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. These cancer cells become heavily reliant on PARP-mediated SSB repair for survival. Inhibiting PARP in these HR-deficient cells prevents the repair of SSBs, leading to their accumulation and conversion into DSBs. Without a functional HR pathway to repair them, these DSBs cause genomic instability and cell death. This concept, where a deficiency in two different pathways leads to cell death while a deficiency in either one alone does not, is known as "synthetic lethality".[1][2]

PARP inhibitors exert their effect not just by inhibiting the enzyme's catalytic activity but also by "trapping" the PARP enzyme on the DNA at the site of the break.[2][3] This trapped PARP-DNA complex is highly cytotoxic as it interferes with DNA replication, leading to cell death.[2][4] The trapping efficiency varies among different inhibitors and is a key determinant of their overall potency.[3][4]

PARP_Signaling_Pathway PARP Inhibition and Synthetic Lethality Pathway cluster_0 Normal Cell (HR-Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR-Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP_act PARP Activation & Recruitment DNA_SSB->PARP_act SSB_Repair SSB Repair (BER) PARP_act->SSB_Repair Replication_Normal Replication Fork Progression SSB_Repair->Replication_Normal DSB_Normal Double-Strand Break (DSB) Replication_Normal->DSB_Normal Fork Collapse Cell_Survival_Normal Cell Survival HR_Repair Homologous Recombination (HR) Repair DSB_Normal->HR_Repair BRCA1/2 active HR_Repair->Cell_Survival_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_act_Cancer PARP Activation & Recruitment DNA_SSB_Cancer->PARP_act_Cancer Inhibition PARP_act_Cancer->Inhibition PARPi PARP Inhibitor (e.g., this compound) PARPi->Inhibition DSB_Cancer DSB Formation at Stalled Replication Fork Inhibition->DSB_Cancer Unrepaired SSB HR_Deficient HR Repair Deficient (BRCA-) DSB_Cancer->HR_Deficient Cell_Death Synthetic Lethality (Apoptosis) HR_Deficient->Cell_Death

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.

Comparative Analysis of PARP Inhibitors

This compound is a photoaffinity probe based on the triple PARP1/2/6 inhibitor AZ9482.[5] Its primary utility is in research settings to identify and characterize PARP enzyme interactions. However, its inhibitory activity provides a basis for comparison with clinically approved PARP inhibitors. The following tables summarize the enzymatic inhibitory potency (IC50) of this compound and leading therapeutic PARP inhibitors.

Table 1: Inhibitory Potency (IC50) of this compound Data represents the concentration of the inhibitor required to reduce the enzymatic activity by 50% in a cell-free assay.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP6 IC50 (nM)
This compound 386230
Source: MedchemExpress[5]

Table 2: Comparative Inhibitory Potency (IC50) of Clinically Advanced PARP Inhibitors Values represent median IC50s compiled from multiple studies and may vary based on assay conditions.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Status
Olaparib 0.5 - 1.00.2 - 0.3FDA Approved
Rucaparib ~1.0~0.3FDA Approved
Niraparib ~4.0~2.0FDA Approved
Talazoparib ~0.5~0.2FDA Approved
Veliparib ~5.0~4.0Clinical Trials
Source: Compiled from multiple preclinical studies.[4][6][7]

Based on its enzymatic IC50 values, this compound is a potent inhibitor of PARP2, with activity comparable to or exceeding that of some clinically used agents.[5][6] Its inhibition of PARP1 is less potent than the leading approved drugs like Olaparib and Talazoparib.[5][6] It is important to note that direct therapeutic efficacy also depends on other factors such as PARP trapping ability, cell permeability, and pharmacokinetic properties, for which public data on this compound is not available.[7]

Standardized Experimental Validation Workflow

The preclinical validation of a potential PARP inhibitor follows a standardized workflow to establish its potency, selectivity, and efficacy. This process moves from cell-free biochemical assays to cell-based models and finally to in vivo animal studies.

Experimental_Workflow Preclinical Validation Workflow for PARP Inhibitors cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Models A Target Identification (e.g., PARP1, PARP2) B Biochemical Assay (Enzymatic IC50 Determination) A->B C Selectivity Profiling (Against other PARP family members) B->C D Cell Line Selection (BRCA-mutant vs. BRCA-wildtype) C->D E Cell Viability Assay (e.g., MTT, MTS) Determine GI50/IC50 D->E F PARP Trapping Assay E->F G Mechanism of Action (Apoptosis, Cell Cycle Arrest Assays) E->G H Pharmacokinetics (PK) (Absorption, Distribution, Metabolism) G->H I Xenograft Model (e.g., BRCA-mutant tumor in mice) H->I J Efficacy Studies (Tumor Growth Inhibition) I->J K Toxicity Assessment J->K

Caption: A typical multi-phase workflow for the preclinical validation of PARP inhibitors.

Key Experimental Protocols

Below are detailed methodologies for two foundational experiments in the validation of PARP inhibitors.

PARP1 Enzymatic Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.

Principle: Recombinant PARP1 is incubated in histone-coated microplate wells with activated DNA and the substrate NAD+. The enzyme adds poly(ADP-ribose) (PAR) chains to the histone proteins. An anti-PAR antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody is used to detect the level of PARylation. The colorimetric signal is inversely proportional to the inhibitory activity of the test compound.

Detailed Protocol:

  • Plate Coating: Coat a 96-well plate with histone protein and block non-specific binding sites.

  • Reaction Setup: To each well, add 70 µL of reaction buffer containing NAD+ (e.g., 6 µmol/L) and an activator like sheared salmon sperm DNA (e.g., 100 µg/mL).[8]

  • Compound Addition: Add 10 µL of the test compound (e.g., this compound) at various concentrations (typically a serial dilution) or a vehicle control (e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding 20 µL of recombinant human PARP1 enzyme (e.g., 10 ng/well).[8] Incubate for 90 minutes at room temperature.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBST) to remove unbound reagents.

  • Primary Antibody: Add 100 µL of a primary antibody that specifically recognizes PAR (e.g., anti-PAR polyclonal antibody) and incubate for 90 minutes.[8]

  • Secondary Antibody: After another wash step, add 100 µL of an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) and incubate for 30 minutes.[8]

  • Detection: Following a final wash, add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution (e.g., 2 mol/L H₂SO₄).[8]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS-based)

This assay measures the effect of a compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

Principle: This colorimetric assay is based on the reduction of a tetrazolium salt (e.g., MTT or MTS) by metabolically active cells.[9][10] Dehydrogenase enzymes in viable cells convert the tetrazolium salt into a colored formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Plating: Seed cancer cells (e.g., a BRCA1-mutant breast cancer line like MDA-MB-436) into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere for 24 hours.[11][12]

  • Compound Treatment: Treat the cells with the PARP inhibitor at a range of concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[11]

  • Reagent Addition: Add the MTT or MTS reagent to each well (e.g., 10-20 µL per 100 µL of medium) and incubate for 1-4 hours at 37°C.[9]

  • Solubilization (for MTT assay): If using MTT, add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.[9] This step is not needed for MTS, as its product is soluble in the culture medium.[10]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[9]

  • Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 or GI50 (concentration for 50% inhibition of growth) from the resulting dose-response curve.

References

Independent Verification of PARP Inhibitor Research Findings for Neurodegenerative Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Poly (ADP-ribose) Polymerase (PARP) inhibitors, with a focus on their potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's Disease. The information is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of PARP inhibition and its relevance beyond oncology. This document summarizes key research findings, compares the performance of different PARP inhibitors, and provides detailed experimental protocols for their evaluation. The photoaffinity probe PARPYnD is highlighted as a tool for target engagement and identification studies.

Executive Summary

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme involved in DNA repair and cell death pathways. Hyperactivation of PARP1 has been implicated in the pathogenesis of Parkinson's Disease through a form of programmed cell death known as parthanatos. This has led to the investigation of PARP inhibitors, originally developed for cancer therapy, as potential neuroprotective agents. This guide evaluates several prominent PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, based on their biochemical potency and cellular activity. Furthermore, it outlines standard experimental procedures to assess their efficacy in preclinical models of Parkinson's Disease and provides an overview of alternative therapeutic strategies.

Data Presentation

Table 1: Comparative Potency of Clinically Relevant PARP Inhibitors
InhibitorTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping PotencyReference
OlaparibPARP1, PARP2~1.2 - 5~0.41 - 1+++[1][2]
RucaparibPARP1, PARP2, PARP3~0.65~0.08+++[2][3]
TalazoparibPARP1, PARP2~0.56~0.15+++++[1][4]
NiraparibPARP1, PARP2~3.8~2.1++++[1][3]
VeliparibPARP1, PARP2~5~2-4+[1][5]

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%. Lower values indicate higher potency.[1][6] PARP trapping refers to the ability of the inhibitor to lock the PARP enzyme onto DNA, leading to cytotoxic DNA double-strand breaks. The potency is represented qualitatively based on available literature.[4][5][7]

Table 2: Comparison of PARP Inhibitors with Alternative Parkinson's Disease Therapies
Therapeutic StrategyMechanism of ActionKey AdvantagesKey Limitations
PARP Inhibitors Inhibition of PARP1 hyperactivation, prevention of parthanatos-mediated neuronal cell death.Neuroprotective, potential to slow disease progression.Primarily preclinical data for neurodegeneration; potential for off-target effects.
Levodopa Precursor to dopamine, replenishes depleted dopamine levels in the brain.Gold standard for symptomatic relief of motor symptoms.Long-term use can lead to motor fluctuations and dyskinesias.
Dopamine Agonists Mimic the action of dopamine in the brain.Effective for motor symptoms, can be used as monotherapy or adjunct to levodopa.Can cause side effects like hallucinations, swelling, and compulsive behaviors.
MAO-B Inhibitors Inhibit the breakdown of dopamine in the brain.Modest symptomatic benefit, may have neuroprotective effects.Can interact with certain foods and medications.
Deep Brain Stimulation (DBS) Electrical stimulation of specific brain regions to regulate abnormal signaling.Effective for advanced motor symptoms not well-controlled by medication.Invasive surgical procedure with potential complications.

Experimental Protocols

Protocol 1: In Vitro Evaluation of PARP Inhibitor Neuroprotective Efficacy

This protocol outlines a method for assessing the ability of PARP inhibitors to protect neuronal cells from toxin-induced cell death, a common preclinical model for Parkinson's Disease.

1. Cell Culture and Differentiation:

  • Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.
  • Induce neuronal differentiation using agents such as retinoic acid for 5-7 days.

2. Toxin-Induced Neurotoxicity Model:

  • Expose differentiated neurons to a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, or pre-formed alpha-synuclein fibrils to induce neuronal cell death. A dose-response curve should be established to determine the optimal toxicant concentration.

3. PARP Inhibitor Treatment:

  • Pre-treat the neuronal cultures with various concentrations of the PARP inhibitors (e.g., Olaparib, Rucaparib, Talazoparib) for 24 hours prior to toxin exposure.

4. Assessment of Neuronal Viability:

  • Following toxin exposure (typically 24-48 hours), assess cell viability using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[8]
  • Perform immunofluorescence staining for neuronal markers (e.g., tyrosine hydroxylase for dopaminergic neurons) and nuclear stains (e.g., DAPI) to visualize and quantify neuronal survival.

5. Data Analysis:

  • Calculate the percentage of neuroprotection conferred by each PARP inhibitor at different concentrations relative to the toxin-treated control.
  • Determine the EC50 (half-maximal effective concentration) for neuroprotection for each inhibitor.

Protocol 2: In Vivo Assessment of PARP Inhibitor Efficacy in an MPTP Mouse Model of Parkinson's Disease

This protocol describes the use of the MPTP mouse model to evaluate the neuroprotective effects of PARP inhibitors in a living organism.[9][10][11][12]

1. Animal Model:

  • Use C57BL/6 mice, a strain susceptible to MPTP-induced neurotoxicity.[9][12]

2. MPTP Administration:

  • Administer MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals to induce significant loss of dopaminergic neurons in the substantia nigra.[9][12]

3. PARP Inhibitor Treatment:

  • Administer the PARP inhibitor (e.g., via oral gavage or intraperitoneal injection) starting before or after MPTP administration, depending on the study design (prophylactic or therapeutic). Treatment is typically continued for several days.

4. Behavioral Analysis:

  • Perform behavioral tests such as the rotarod test or open-field test to assess motor coordination and activity before and after MPTP and inhibitor treatment.[11]

5. Neurochemical Analysis:

  • At the end of the study, sacrifice the animals and dissect the striatum.
  • Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.[11]

6. Histological Analysis:

  • Perfuse and fix the brains.
  • Perform immunohistochemical staining for tyrosine hydroxylase (TH) on sections of the substantia nigra and striatum to quantify the number of surviving dopaminergic neurons and the density of their nerve terminals.[11]

7. Data Analysis:

  • Compare the behavioral performance, neurochemical levels, and neuronal counts between the vehicle-treated MPTP group and the PARP inhibitor-treated MPTP groups to determine the extent of neuroprotection.

Protocol 3: Photoaffinity Labeling with this compound for Target Engagement

This protocol provides a general workflow for using the photoaffinity probe this compound to identify and validate the targets of PARP inhibitors in a cellular context.[13][14][15][16][17]

1. Cell Treatment:

  • Incubate neuronal cells with this compound for a specified period to allow for cellular uptake and binding to target proteins.
  • For competition experiments, pre-incubate a parallel set of cells with an excess of the unlabeled PARP inhibitor before adding this compound.

2. UV Crosslinking:

  • Expose the cells to UV light (typically 350-365 nm) to induce a covalent bond between this compound and its binding partners.[13]

3. Cell Lysis and Protein Extraction:

  • Lyse the cells and extract the total protein content.

4. Enrichment of Labeled Proteins:

  • This compound contains a "clickable" alkyne group. Use click chemistry to attach a biotin tag to the alkyne.
  • Enrich the biotin-tagged proteins using streptavidin-coated beads.[13]

5. Protein Identification:

  • Elute the enriched proteins from the beads and separate them by SDS-PAGE.
  • Excise the protein bands of interest and identify them using mass spectrometry.

6. Validation:

  • Confirm the interaction between the identified target protein and the PARP inhibitor using orthogonal methods such as Western blotting or surface plasmon resonance.

Mandatory Visualization

PARP1_Signaling_Pathway DNA_Damage DNA Damage (e.g., Oxidative Stress) PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive activates PARP1_active PARP1 (active) PARP1_inactive->PARP1_active PAR PAR Polymer Synthesis PARP1_active->PAR catalyzes NAD NAD+ NAD->PAR AIF AIF (Apoptosis-Inducing Factor) Translocation to Nucleus PAR->AIF triggers Parthanatos Parthanatos (Neuronal Cell Death) AIF->Parthanatos induces Neuroprotection Neuroprotection PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_active inhibits PARP_Inhibitor->Neuroprotection

Caption: PARP1-mediated parthanatos cell death pathway and the inhibitory action of PARP inhibitors.

Experimental_Workflow start Start: Parkinson's Disease Model (In Vitro or In Vivo) treatment Treatment Groups: 1. Vehicle Control 2. Toxin/Model Control 3. Toxin/Model + PARP Inhibitor start->treatment in_vitro In Vitro Assessment (Neuronal Cell Culture) treatment->in_vitro in_vivo In Vivo Assessment (MPTP Mouse Model) treatment->in_vivo viability Cell Viability Assays (MTT, LDH) in_vitro->viability imaging Immunofluorescence Imaging (TH+, DAPI) in_vitro->imaging behavior Behavioral Testing (Rotarod, Open-field) in_vivo->behavior biochem Neurochemical Analysis (HPLC for Dopamine) in_vivo->biochem histology Histological Analysis (TH+ Staining) in_vivo->histology data_analysis Data Analysis and Comparison viability->data_analysis imaging->data_analysis behavior->data_analysis biochem->data_analysis histology->data_analysis end Conclusion: Neuroprotective Efficacy of PARP Inhibitor data_analysis->end

Caption: A generalized experimental workflow for evaluating the neuroprotective effects of PARP inhibitors.

References

Decoding Specificity: A Comparative Guide to PARP Inhibitor Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the mechanism of action and specificity of Poly (ADP-ribose) polymerase (PARP) inhibitors is critical for advancing cancer therapeutics. While broadly classified as inhibitors of PARP enzymes, individual agents exhibit distinct profiles in their potency, on-target and off-target activities, and their ability to trap PARP on DNA. This guide provides a comparative analysis of leading PARP inhibitors, supported by experimental data and detailed methodologies, to illuminate these critical differences.

On-Target Specificity: Beyond Pan-PARP Inhibition

The primary mechanism of action for PARP inhibitors is the competitive inhibition of NAD+ binding to the catalytic domain of PARP enzymes, primarily PARP1 and PARP2, which are crucial for DNA single-strand break repair.[1] However, the potency and selectivity against different PARP isoforms can vary.

Comparative Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for several clinically approved PARP inhibitors against PARP1 and PARP2.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Olaparib ~1.2-5~1-2[2][3]
Rucaparib ~1.4~0.3[3][4]
Niraparib ~3.8~2.1[2]
Talazoparib ~0.6~0.2[3]
Veliparib ~5.2~2.9[2]

Note: IC50 values can vary depending on the specific assay conditions.

The "Trapping" Phenomenon: A Key Differentiator

Beyond catalytic inhibition, a crucial aspect of PARP inhibitor efficacy is their ability to "trap" PARP1 and PARP2 on damaged DNA.[5] This trapping of the PARP-DNA complex is more cytotoxic than the inhibition of PARP's enzymatic activity alone, as it can lead to stalled replication forks and the formation of double-strand breaks.[6] The potency of PARP trapping varies significantly among different inhibitors and does not always correlate with their catalytic inhibitory activity.[2]

Comparative PARP Trapping Potency
PARP InhibitorRelative PARP Trapping PotencyReference(s)
Talazoparib Most Potent (~~100-fold > Olaparib/Rucaparib)[3][7]
Niraparib More Potent > Olaparib[2][7]
Olaparib Potent[2][4]
Rucaparib Potent[4][7]
Veliparib Weakest Trapper[2][6]

Off-Target Specificity: The Kinome and Beyond

While PARP inhibitors are designed to be selective, they can exhibit off-target effects, most notably on the kinome. These off-target activities can contribute to both therapeutic efficacy and toxicity profiles.[8] Kinome scanning and proteome-wide profiling are powerful techniques to assess the broader specificity of these inhibitors.

Comparative Off-Target Kinase Inhibition

A kinome scan of four FDA-approved PARP inhibitors at a 10 µM concentration revealed significant differences in their off-target kinase interactions.[9]

PARP InhibitorNotable Off-Target Kinases Inhibited (at submicromolar IC50)Reference(s)
Olaparib Minimal off-target kinase activity observed in broad screens.[9]
Rucaparib CDK16, PIM3, DYRK1B[8]
Niraparib DYRK1A, DYRK1B[8]
Talazoparib Modest binding to two kinases in a broad screen.[9]
Veliparib Not extensively profiled in the provided search results.

A proteome-wide chemical proteomics approach also identified previously unrecognized off-targets for some PARP inhibitors. For instance, rucaparib was found to bind to hexose-6-phosphate dehydrogenase (H6PD) and niraparib to deoxycytidine kinase (DCK).[10]

Experimental Protocols for Assessing Specificity

Accurate assessment of PARP inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for key assays.

PARP Enzymatic Assay (ELISA-based)

This assay quantifies the enzymatic activity of PARP by detecting the product, poly(ADP-ribose) (PAR).

Protocol:

  • Coating: Coat a 96-well plate with a PARP substrate, such as histones.

  • Reaction Initiation: Add the PARP enzyme, biotinylated NAD+, and the test inhibitor to the wells.

  • Incubation: Incubate the plate to allow the PARP reaction to proceed.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate.

  • Measurement: Read the signal intensity, which is proportional to PARP activity.[11]

PARP Trapping Assay

This cellular assay measures the amount of PARP enzyme trapped on chromatin.

Protocol:

  • Cell Treatment: Treat cells with the PARP inhibitor and a DNA-damaging agent (e.g., MMS).

  • Cell Fractionation: Separate the cells into soluble and chromatin-bound fractions.

  • Western Blotting: Perform Western blotting on both fractions using an anti-PARP1 antibody.

  • Quantification: Quantify the amount of PARP1 in the chromatin-bound fraction. An increase in chromatin-bound PARP1 indicates trapping.[12]

Kinome Scanning

This high-throughput in vitro binding assay assesses the interaction of a compound with a large panel of kinases.

Protocol:

  • Competition Assay: The test compound is incubated with a kinase panel where each kinase is fused to a DNA tag.

  • Immobilization: An immobilized ligand that binds to the active site of the kinases is introduced.

  • Quantification: The amount of kinase that binds to the immobilized ligand versus remaining in solution is quantified, typically using quantitative PCR of the DNA tags. A higher amount of kinase in solution indicates that the test compound has competed off the immobilized ligand.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, confirming target engagement.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound.

  • Heating: Heat the cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Detection: Detect the amount of soluble target protein (e.g., PARP1) at each temperature using methods like Western blotting or AlphaScreen.

  • Analysis: Ligand binding leads to a shift in the melting curve to a higher temperature, indicating target stabilization.[13][14]

Visualizing Mechanisms and Workflows

Mechanism of Action: PARP Inhibition and Trapping

PARP_Mechanism DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits Trapped_Complex Trapped PARP1-DNA Complex DNA_SSB->Trapped_Complex NAD NAD+ PARP1->NAD PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes PARP1->Trapped_Complex forms NAD->PAR converts to Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair PARPi PARP Inhibitor PARPi->PARP1 inhibits Replication_Fork Replication Fork Trapped_Complex->Replication_Fork stalls DSB Double-Strand Break Replication_Fork->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death

Caption: Mechanism of PARP inhibition and trapping leading to synthetic lethality.

Experimental Workflow: Assessing PARP Inhibitor Specificity

Specificity_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays Enzymatic_Assay PARP Enzymatic Assay (IC50 determination) On_Target On-Target Specificity (PARP1/2) Enzymatic_Assay->On_Target Kinome_Scan Kinome Scanning (Off-target kinase profiling) Off_Target Off-Target Profile (e.g., Kinases) Kinome_Scan->Off_Target PARP_Trapping PARP Trapping Assay (Cellular potency) PARP_Trapping->On_Target CETSA Cellular Thermal Shift Assay (Target engagement) CETSA->On_Target Inhibitor PARP Inhibitor Inhibitor->Enzymatic_Assay Inhibitor->Kinome_Scan Inhibitor->PARP_Trapping Inhibitor->CETSA

Caption: Workflow for comprehensive assessment of PARP inhibitor specificity.

Conclusion

The specificity of a PARP inhibitor is a multifaceted characteristic defined by its on-target potency, PARP trapping ability, and off-target profile. While all approved PARP inhibitors effectively inhibit the catalytic activity of PARP1 and PARP2, they exhibit significant differences in their trapping potency and off-target interactions. A thorough understanding of these differences, gained through the application of rigorous experimental methodologies, is paramount for the rational design of clinical trials, the prediction of therapeutic outcomes, and the management of adverse effects. This comparative guide serves as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

Safety Operating Guide

Navigating the Disposal of Potent PARP Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The substance "PARPYnD" is not a recognized chemical identifier. This guide provides essential safety and disposal procedures based on the general characteristics of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of potent pharmaceutical compounds. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using and adhere to your institution's and local authorities' environmental health and safety guidelines.

The effective and safe management of highly potent active pharmaceutical ingredients (HPAPIs), such as PARP inhibitors, is critical in a laboratory setting to protect personnel and the environment.[1][2] This guide offers a procedural framework for the proper disposal of PARP inhibitor waste, ensuring compliance and safety.

Hazard Profile of PARP Inhibitors

PARP inhibitors are potent compounds that require careful handling. Many are classified as hazardous, with potential risks including toxicity if swallowed, skin and eye irritation, and potential damage to fertility or an unborn child.[3][4][5] Always handle these compounds within designated areas and with appropriate engineering controls like fume hoods or isolators.[1][6]

Table 1: General Hazard Summary for PARP Inhibitors (Example: Olaparib)

Hazard Classification Description Primary Route of Exposure Reference
Acute Oral Toxicity Toxic or harmful if swallowed. Ingestion [3][4][5]
Reproductive Toxicity May damage fertility or the unborn child. Ingestion, Inhalation, Skin Contact [3][5]
Skin Irritation Causes skin irritation. Skin Contact [3][4]
Eye Irritation Causes serious eye irritation. Eye Contact [3][4]

| Specific Target Organ Toxicity | May cause respiratory irritation or damage to organs (e.g., blood) through prolonged or repeated exposure. | Inhalation, Ingestion |[3][4] |

Personal Protective Equipment (PPE) and Handling

Strict adherence to PPE protocols is mandatory when handling PARP inhibitors to minimize exposure.[4][7] A risk assessment should be conducted to determine the specific containment strategies and PPE required for the quantities and operations being performed.[8]

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Purpose Reference
Eye Protection Chemical safety goggles with side-shields or a face shield. Protects against splashes and airborne particles. [4][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Prevents direct skin contact. [4][9]
Body Protection Impervious laboratory coat or disposable gown. Protects skin from contamination. [4][7]

| Respiratory Protection | A NIOSH-approved respirator may be required depending on the operation (e.g., handling powders). | Prevents inhalation of airborne particles. |[5][9] |

Step-by-Step Disposal Protocol for PARP Inhibitor Waste

The primary method for the disposal of potent chemical waste is typically incineration by a licensed hazardous waste management vendor.[10][11] Do not dispose of this waste down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the first critical step.

  • Identify Waste Streams: Differentiate between the following types of PARP inhibitor waste:

    • Grossly Contaminated Solids: Unused neat compound, heavily contaminated gloves, weigh boats, and bench paper.

    • Sharps: Contaminated needles, syringes, and scalpels.

    • Liquid Waste: Contaminated solvents, stock solutions, and cell culture media.

    • Contaminated Labware: Empty vials, flasks, and plasticware with residual contamination.

  • Use Designated Containers:

    • Collect solid and liquid waste in separate, dedicated hazardous waste containers that are chemically compatible, leak-proof, and have secure lids.[10][12]

    • Sharps must be placed immediately into a designated, puncture-resistant sharps container.[10][13]

    • Never mix incompatible chemicals.[10]

Step 2: Labeling and Storage

Clear and accurate labeling is a regulatory requirement.

  • Label Containers: Affix a hazardous waste label to each container as soon as the first item of waste is added.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name of the PARP inhibitor and any other chemical constituents (e.g., solvents).

    • The specific hazard characteristics (e.g., "Toxic," "Reproductive Hazard").

    • The accumulation start date.

  • Store Safely: Store waste containers in a designated, secure satellite accumulation area within the laboratory.[12] This area should be under the control of lab personnel and away from heat or ignition sources.[10]

Step 3: Decontamination Procedures

Decontaminate surfaces and equipment to prevent cross-contamination and accidental exposure.

  • Surface Decontamination: For spills or routine cleaning of work surfaces (e.g., fume hood), use a deactivating solution if one is known and validated. If not, use a solvent known to dissolve the compound (e.g., alcohol) followed by a detergent solution.[7][14] All cleaning materials (wipes, paper towels) must be disposed of as hazardous solid waste.[15]

  • Equipment Decontamination: Laboratory equipment must be thoroughly decontaminated before it is removed from the designated area for servicing, surplus, or disposal.[16]

  • Empty Container Management: A container that held a potent hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[17] After proper rinsing, remove or deface the original label before disposing of the container according to institutional policy.[17]

Step 4: Arranging for Final Disposal
  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.[11]

  • Documentation: EHS will manage the waste transfer to a licensed hazardous waste disposal facility, which will provide a certificate of destruction, typically via incineration.[11] Maintain all disposal records as required by your institution and regulatory agencies.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural flows for handling PARP inhibitor waste.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Collection & Storage cluster_2 Step 3: Final Disposal A PARP Inhibitor Experiment B Identify Waste Type A->B C Solid Waste (Gloves, Vials, Powder) B->C Solids D Liquid Waste (Solvents, Media) B->D Liquids E Sharps Waste (Needles, Syringes) B->E Sharps F Place in Labeled, Compatible Container C->F D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Transport to Licensed Disposal Facility H->I J Incineration I->J

Caption: Workflow for PARP inhibitor waste from generation to final disposal.

G cluster_decon Decontamination Protocol start Contamination Event (Spill or Empty Container) assess Assess Hazard & Select Decon Method start->assess rinse Triple Rinse Container or Wipe Surface assess->rinse collect Collect Rinsate/Wipes as Hazardous Waste rinse->collect dispose Dispose of Rinsed Container or Surface is Clean collect->dispose

Caption: General decontamination and rinse procedure for potent compounds.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.